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  • Product: Amidodiphosphate
  • CAS: 129888-71-7

Core Science & Biosynthesis

Foundational

Structural and Functional Divergence: Amidodiphosphate vs. Imidodiphosphate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary In the landscape of phosphate bioisosteres, the distinction between Imidodiphosphate (IDP)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

In the landscape of phosphate bioisosteres, the distinction between Imidodiphosphate (IDP) and Amidodiphosphate (ADP—distinct from adenosine diphosphate) represents a fundamental dichotomy in structural activity relationships (SAR).

While both moieties introduce a nitrogen atom into the phosphate backbone, their positions dictate opposing reactivities:

  • Imidodiphosphate (

    
    ):  A bridging modification that mimics the geometry of the pyrophosphate bond (
    
    
    
    ) while conferring extreme hydrolytic stability. It is the gold standard for "freezing" enzymes in active conformations.
  • Amidodiphosphate (

    
     or 
    
    
    
    ):
    A terminal or non-bridging substitution. This bond is acid-labile and susceptible to specific phosphoramidases, making it a cornerstone of "ProTide" prodrug strategies.

This guide analyzes the physicochemical divergences, synthetic pathways, and specific applications of these two distinct phosphorus-nitrogen architectures.

Structural and Electronic Architecture

The utility of these analogs relies entirely on how closely they mimic—or deviate from—natural pyrophosphate (


).
The Bridging "Imido" Geometry

The imidodiphosphate moiety replaces the bridging oxygen of pyrophosphate with an -NH- group. Crystallographic data reveals why this is such a potent structural mimic.

ParameterPyrophosphate (

)
Imidodiphosphate (

)
Biological Implication
Bond Angle ~128.6°~127.2°The P-N-P angle is virtually identical to P-O-P, allowing IDP analogs to fit into catalytic sites without steric clash [1].
Bond Length 1.63 Å (P-O)1.68 Å (P-N)Slightly longer bond length may induce subtle conformational shifts in "induced fit" enzymes.
pKa (4th) ~9.0~10.2The bridging NH is less electronegative, raising the pKa of the terminal oxygens. IDP binds

more tightly than

.
H-Bonding Acceptor only (O)Donor/Acceptor (NH)The NH proton can form unique H-bonds within the active site, potentially stabilizing "closed" enzyme states.
The Terminal "Amido" Geometry

In amidodiphosphates (and phosphoramidates), the nitrogen is a substituent on the phosphorus, not a bridge.

  • Electronic Effect: Nitrogen is less electronegative than oxygen, making the phosphorus center less electrophilic in the ground state but more susceptible to acid-catalyzed cleavage.

  • Lability: Unlike the robust P-N-P bridge, the P-N terminal bond is thermodynamically unstable at low pH, a property exploited for intracellular drug release.

Structural Visualization (Graphviz)

StructureComparison Pyro Pyrophosphate (Natural) P-O-P Backbone Imido Imidodiphosphate (Mimic) P-NH-P Backbone (Hydrolytically Stable) Pyro->Imido Bridging O -> NH Angle: 128.6° -> 127.2° Amido Amidodiphosphate (Prodrug) P-O-P-N Terminus (Acid Labile) Pyro->Amido Terminal O -> NH2 Changes Leaving Group

Figure 1: Structural derivation of Imido- and Amidodiphosphates from the natural Pyrophosphate scaffold.

Hydrolytic Stability and Mechanism

The core functional difference lies in how these molecules interact with water and enzymes.

Imidodiphosphate: The "Non-Hydrolyzable" Trap

The P-N-P bond is resistant to canonical phosphatases and GTPases.

  • Mechanism of Resistance: The P-N bond is stronger and less polarized than the P-O bond. Furthermore, the bridging nitrogen cannot be protonated easily at physiological pH to act as a leaving group during nucleophilic attack by water.

  • Result: Enzymes bind the analog (e.g., GMP-PNP) and undergo conformational changes (e.g., G-protein activation) but cannot cleave the

    
    -phosphate. The protein becomes "locked" in the ON state.
    
Amidodiphosphate: The Acid-Activation Switch

Phosphoramidates (P-N bonds) exhibit pH-dependent stability.[1]

  • Acidic Conditions (Lysosome/Endosome): Protonation of the nitrogen (

    
    ) creates an excellent leaving group (amine), facilitating rapid hydrolysis [2].
    
  • Enzymatic Cleavage: Specific phosphoramidases (e.g., HINT1) can cleave the P-N bond, releasing the free phosphate and the amine. This is the mechanism behind ProTide technology (e.g., Sofosbuvir), where the masking group is removed intracellularly.

Hydrolysis Pathways Diagram

HydrolysisPathways cluster_Imido Imidodiphosphate (P-NH-P) cluster_Amido Amidodiphosphate/Phosphoramidate (P-N) IDP Enzyme-Bound IDP NoReaction Hydrolysis Blocked (Complex Trapped) IDP->NoReaction Phosphatase Attempt ADP Prodrug (P-N) Protonation Protonation (H+) or HINT1 Enzyme ADP->Protonation Cleavage P-N Bond Cleavage Protonation->Cleavage Release Active Drug Released Cleavage->Release

Figure 2: Divergent metabolic fates. IDP resists cleavage, trapping enzymes; ADP undergoes controlled cleavage for drug release.

Synthetic Methodologies

Synthesizing these analogs requires distinct strategies due to the differing stability of the P-N-P vs. P-N bonds.

Synthesis of Imidodiphosphates (P-NH-P)

The formation of the P-N-P skeleton is often achieved via "Reverse Activation" or direct condensation using imidodiphosphoryl tetrachloride.

Protocol: Synthesis of GMP-PNP (General Workflow)

  • Activation: React Guanosine-5'-monophosphate (GMP) with carbonyldiimidazole (CDI) or diphenyl phosphorochloridate to form an activated phospho-species (e.g., GMP-Imidazolide).

  • Coupling: Add Imidodiphosphate (inorganic salt,

    
    ) to the activated GMP in DMF/DMSO.
    
    • Note: Inorganic imidodiphosphate is synthesized by reacting

      
       with ammonia, followed by hydrolysis [1].
      
  • Purification: The P-N-P bond is stable, allowing purification via Ion-Exchange Chromatography (DEAE-Sephadex) using a triethylammonium bicarbonate (TEAB) gradient.

Synthesis of Amidodiphosphates (P-N)

Creating the terminal P-N bond often utilizes the Atherton-Todd reaction or Staudinger-phosphite chemistry.

Protocol: Atherton-Todd Reaction

  • Reagents: Dialkyl phosphite (

    
    ), Carbon Tetrachloride (
    
    
    
    ), and a Primary Amine (
    
    
    ).
  • Mechanism: The phosphite is chlorinated in situ by

    
     under basic conditions. The amine then nucleophilically attacks the phosphorus.
    
  • Outcome: Yields a Phosphoramidate (

    
    ).
    
  • Self-Validation: Monitor

    
     NMR. A shift from ~7 ppm (Phosphite) to ~0-10 ppm (Phosphoramidate) confirms conversion.
    

Applications in Drug Discovery

Imidodiphosphate: The Structural Probe
  • Crystallography: Used to capture transient states of ATPases (e.g., Kinesin, Myosin) and G-Proteins. Because the

    
    -phosphate cannot be cleaved, the enzyme crystallizes in the "pre-hydrolysis" state.
    
  • Kinetics: Used to determine

    
     without the complication of 
    
    
    
    (turnover).
Amidodiphosphate: The Therapeutic Agent
  • ProTides: The most commercially successful application. Drugs like Sofosbuvir (Hepatitis C) and Remdesivir (COVID-19) utilize phosphoramidate chemistry.

    • Logic: The P-N bond masks the negative charges of the phosphate, allowing the drug to permeate the cell membrane. Once inside, intracellular enzymes (HINT1) hydrolyze the P-N bond, trapping the active nucleotide inside the cell [3].

Summary Comparison Table

FeatureImidodiphosphate (IDP)Amidodiphosphate (ADP/Phosphoramidate)
Chemical Formula


Key Bond P-N-P (Bridging)P-N (Terminal/Substituent)
Hydrolytic Stability High (Resistant to Phosphatases)Low (Acid/Phosphoramidase Labile)
Primary Use Structural Biology, Kinetic StudiesProdrug Delivery (ProTides)
Synthesis Challenge Handling solubility of inorganic saltsPreventing premature acid hydrolysis
31P NMR Shift ~ -10 ppm (doublet/triplet)~ +5 to -5 ppm

References

  • Corbridge, D. E. C., & Lowe, E. J. (1954). The structure of sodium imidodiphosphate. Journal of the Chemical Society. The P-N-P bond angle (127.2 degrees) and P-N bond distance (1.68 angstroms) are remarkably similar to pyrophosphate.[2] Link

  • Kraszewski, A., et al. (2002). Synthesis of nucleotide analogs... including imidodiphosphate. Warsaw University. Describes the "reverse activation" synthesis method. Link

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Details the mechanism of phosphoramidate hydrolysis in drug delivery. Link

Sources

Exploratory

Mechanism of amidodiphosphate formation from trimetaphosphate

An In-Depth Technical Guide to the Formation of Amidophosphates from Trimetaphosphate Executive Summary Trimetaphosphate (P₃m), a cyclic inorganic polyphosphate, serves as a potent phosphorylating agent, particularly val...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation of Amidophosphates from Trimetaphosphate

Executive Summary

Trimetaphosphate (P₃m), a cyclic inorganic polyphosphate, serves as a potent phosphorylating agent, particularly valuable in aqueous environments. Its reaction with amines or ammonia provides a direct route to the formation of P-N bonds, yielding amidophosphates. This guide offers a detailed exploration of the mechanism underpinning the formation of amidodiphosphate from trimetaphosphate, a process pivotal in fields ranging from prebiotic chemistry to modern drug development. We will dissect the core reaction pathway, beginning with the nucleophilic attack and ring-opening that forms an amidotriphosphate intermediate, and its subsequent hydrolysis. The profound influence of reaction parameters, most notably pH, will be examined to provide a predictive framework for experimental design. This document synthesizes mechanistic theory with practical, field-proven insights, presenting detailed experimental protocols and analytical methodologies for researchers, scientists, and drug development professionals seeking to leverage this powerful phosphorylation chemistry.

Section 1: Foundational Concepts: Trimetaphosphate and the P-N Bond

Trimetaphosphate: A Prebiotically Plausible Phosphorylating Agent

Sodium trimetaphosphate (Na₃P₃O₉) is a cyclic metaphosphate characterized by a six-membered ring of alternating phosphorus and oxygen atoms. This strained ring structure makes it an "energy-rich" molecule, kinetically stable in neutral aqueous solutions but susceptible to nucleophilic attack, which relieves the ring strain.[1] Unlike more labile phosphorylating agents, its relative stability in water combined with its high reactivity toward nucleophiles makes it an ideal reagent for controlled phosphorylation reactions.[2] Its potential formation in prebiotic environments, such as through the heating of phosphate minerals, further elevates its significance as a key player in the chemical origins of life.[2]

The Amidophosphate Linkage: A Bio-Inspired Functional Group

The phosphoramidate or P-N bond is a cornerstone of biological systems, most famously found in phosphocreatine and as transient intermediates in the reactions of ATP-dependent enzymes.[2] The formation of this bond from trimetaphosphate and an amine is a thermodynamically favorable process that serves as a simple, non-enzymatic model for biological N-phosphorylation.[3][4] Understanding and controlling this reaction allows for the synthesis of novel phosphorylated biomolecules, prodrugs, and bioconjugates with tailored stability and reactivity profiles.

Section 2: The Core Mechanism: Aminolysis of the Trimetaphosphate Ring

The formation of amidodiphosphate from trimetaphosphate is not a single-step reaction but a sequential process. The primary reaction is the aminolysis of the trimetaphosphate ring to produce amidotriphosphate, which can then undergo hydrolysis.

Step 1: Nucleophilic Attack and Ring Opening to Amidotriphosphate

The central mechanistic event is the nucleophilic attack of an amine's lone pair of electrons on one of the electrophilic phosphorus atoms of the trimetaphosphate ring.[3][4] This addition-elimination type reaction proceeds through a pentacoordinate phosphorus intermediate. The subsequent cleavage of a P-O bond within the ring relieves the inherent ring strain and results in the formation of a linear amidotriphosphate.[1][2]

The overall reaction can be summarized as: [P₃O₉]³⁻ + R-NH₂ → [R-NH-P₃O₉]³⁻ + H⁺

This initial product is an N-substituted triphosphate, also known as an amidotriphosphate.[1]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product1 Initial Product P3m Trimetaphosphate ([P₃O₉]³⁻) Attack Nucleophilic Attack on Phosphorus P3m->Attack 1 Amine Amine (R-NH₂) Amine->Attack 1 RingOpening Ring Opening (P-O Bond Cleavage) Attack->RingOpening 2 AmTP Amidotriphosphate RingOpening->AmTP 3

Caption: The aminolysis of trimetaphosphate to form amidotriphosphate.

Step 2: Hydrolysis to Amidodiphosphate and Orthophosphate

The linear amidotriphosphate product is susceptible to hydrolysis, particularly at the terminal phosphate ester bonds. In a subsequent, often slower, step, a water molecule can attack the terminal phosphorus atom, leading to the cleavage of the polyphosphate chain. This hydrolysis event releases orthophosphate and yields the final amidodiphosphate product.

[R-NH-P₃O₉]³⁻ + H₂O → [R-NH-P₂O₆]²⁻ + [HPO₄]²⁻ + H⁺

The relative rates of ring-opening versus subsequent hydrolysis are highly dependent on the reaction conditions, especially pH.

The Decisive Role of pH

The pH of the aqueous medium is the most critical parameter governing the reaction's efficiency and product distribution. Its influence is multifaceted, affecting both the nucleophile and the stability of the phosphate species.

  • Nucleophilicity of the Amine: The reaction rate is significantly enhanced at an alkaline pH (typically pH > 8).[3] In alkaline conditions, the amine (R-NH₃⁺ ⇌ R-NH₂ + H⁺) is predominantly in its deprotonated, neutral form. This form possesses a lone pair of electrons, making it a much stronger nucleophile compared to its protonated ammonium counterpart, which is prevalent in acidic or neutral solutions.[3]

  • Hydrolysis of Trimetaphosphate: While trimetaphosphate is relatively stable around neutral pH, its hydrolysis rate increases in both strongly acidic and strongly alkaline conditions. Therefore, excessively high pH can lead to the competitive degradation of the starting material, reducing the overall yield of the desired amidophosphate.

  • Product Stability: The hydrolysis of linear polyphosphates, including the amidotriphosphate intermediate, is also catalyzed by both acid and base.[5] Studies on analogous polyphosphates show that the rate of hydrolysis is often at a minimum in near-neutral solutions (around pH 7.5).[5]

Causality Behind pH Choice: The selection of an optimal pH, typically in the moderately alkaline range (e.g., pH 9-11), represents a crucial experimental compromise. This choice is designed to maximize the concentration of the highly nucleophilic neutral amine while minimizing the competing background hydrolysis of the trimetaphosphate starting material and the amidotriphosphate product.

ParameterEffect of Acidic pH (pH < 7)Effect of Neutral pH (pH ≈ 7)Effect of Alkaline pH (pH > 8)Rationale & Citations
Amine Nucleophilicity Low (amine is protonated, R-NH₃⁺)ModerateHigh (amine is deprotonated, R-NH₂)Deprotonation increases electron-donating ability.[3]
Reaction Rate Very SlowSlow to ModerateFastDirectly correlated with amine nucleophilicity.[2][3]
P₃m Stability Decreased (acid-catalyzed hydrolysis)Maximum StabilityDecreased (base-catalyzed hydrolysis)Ring hydrolysis is catalyzed by H⁺ and OH⁻.[5]
Product Stability Decreased (acid-catalyzed hydrolysis)HighDecreased (base-catalyzed hydrolysis)Linear polyphosphates are also subject to hydrolysis.[5]

Section 3: A Validated Experimental Framework

This section provides a robust, self-validating protocol for the synthesis and analysis of amidophosphates from trimetaphosphate. The rationale behind key steps is explained to ensure both reproducibility and a deep understanding of the process.

Experimental Rationale

The protocol is designed around a buffered, moderately alkaline aqueous system to ensure a stable pH environment, maximizing the yield of the desired P-N linkage. The primary analytical tool is ³¹P NMR spectroscopy, which provides an unambiguous and quantitative view of all phosphorus-containing species in the reaction mixture (starting material, intermediate, product, and hydrolysis byproducts) without the need for derivatization. This direct monitoring system is the cornerstone of the protocol's self-validating nature.

Materials and Reagents
  • Sodium Trimetaphosphate (Na₃P₃O₉), high purity

  • Amine of interest (e.g., aqueous ammonia, alkylamine)

  • Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) for buffer preparation

  • Deuterium Oxide (D₂O) for NMR analysis

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

Step-by-Step Synthesis Protocol
  • Buffer Preparation: Prepare a 0.5 M carbonate buffer solution. For a target pH of 10, mix appropriate volumes of 0.5 M Na₂CO₃ and 0.5 M NaHCO₃. The use of a buffer is critical to prevent pH drifts as the reaction can release protons.

  • Reactant Preparation: Dissolve a known concentration of sodium trimetaphosphate (e.g., 0.1 M) in the prepared buffer. In a separate container, prepare a solution of the amine (e.g., 0.2 M, a 2-fold molar excess) in the same buffer.

  • Reaction Initiation: Combine the trimetaphosphate and amine solutions in a sealed vessel. Stir the reaction mixture at a controlled temperature (e.g., room temperature, or 37-50°C to accelerate the reaction).

  • Reaction Monitoring: At designated time points (e.g., 0, 1, 4, 12, 24 hours), withdraw a small aliquot (e.g., 500 µL) of the reaction mixture.

  • Sample Preparation for NMR: Add a small amount of D₂O (e.g., 50 µL) to the aliquot to provide a lock signal for the NMR spectrometer.

  • ³¹P NMR Analysis: Acquire a proton-decoupled ³¹P NMR spectrum for each time point.

    • Expected Signals: Trimetaphosphate will appear as a sharp singlet around -21 ppm.[6] The amidotriphosphate product will show three distinct signals corresponding to the α, β, and γ phosphorus atoms. Orthophosphate (from hydrolysis) will appear as a singlet around +2 to +4 ppm. The exact chemical shifts of the product will depend on the amine and the pH.

Experimental Workflow Visualization

G Prep 1. Prepare 0.5 M Carbonate Buffer (pH 10) Reactants 2. Dissolve P₃m (0.1 M) and Amine (0.2 M) in Buffer Prep->Reactants Mix 3. Mix Solutions & Incubate at 37°C Reactants->Mix Sample 4. Withdraw Aliquots at t = 0, 1, 4, 12, 24h Mix->Sample NMRPrep 5. Add D₂O for NMR Lock Sample->NMRPrep Acquire 6. Acquire ³¹P NMR Spectrum NMRPrep->Acquire Analyze 7. Analyze Spectra: Identify Signals & Quantify Species Acquire->Analyze

Caption: A validated workflow for the synthesis and analysis of amidophosphates.

Section 4: Broader Implications and Applications

A Cornerstone of Prebiotic Chemistry

The reaction between trimetaphosphate and amines (or amino acids) is a compelling model for the abiotic synthesis of phosphorylated molecules on the early Earth.[2] This chemistry provides a plausible pathway for the formation of N-phosphoryl amino acids, which have been suggested as ancient precursors to ATP-activated species in peptide synthesis.[3][4] The simplicity of the reagents—a mineral-derived phosphate and an amine—and the aqueous conditions align well with accepted models of the prebiotic environment.

A Tool for Modern Drug Development

In the pharmaceutical sciences, the P-N bond is explored for its potential to create novel prodrugs. An inert drug molecule containing a primary or secondary amine can be "masked" by phosphorylation via the trimetaphosphate reaction. The resulting amidophosphate may have improved solubility or altered pharmacokinetic properties, releasing the active drug upon enzymatic or chemical hydrolysis of the P-N bond within the body. Furthermore, this reaction provides a straightforward method for attaching polyphosphate "tails" to molecules, a strategy used in the development of nucleotide analogues and other bioactive compounds.

Conclusion

The formation of amidodiphosphate from trimetaphosphate is a fundamentally important reaction that proceeds via an amidotriphosphate intermediate. The core mechanism is a robust, pH-dependent aminolysis of the trimetaphosphate ring. A moderately alkaline environment is optimal, enhancing the nucleophilicity of the amine while managing the competing hydrolysis of the phosphate species. The ability to directly monitor this reaction using ³¹P NMR provides a powerful and self-validating framework for research and development. From elucidating the origins of life to designing next-generation therapeutics, the controlled formation of the P-N bond using trimetaphosphate remains a versatile and indispensable tool for the modern scientist.

References

  • Sibilska, I., Bovo, S., & Šponer, J. (2017). Effects of Trimetaphosphate on Abiotic Formation and Hydrolysis of Peptides. Life, 7(4), 50. [Link]

  • Chen, Y., Chen, Y., & Liu, C. (2022). Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution. Prebiotic Chemistry, 1-15. [Link]

  • Cafferty, B. J., & Szostak, J. W. (2017). Nitrogenous Derivatives of Phosphorus and the Origins of Life: Plausible Prebiotic Phosphorylating Agents in Water. Israel Journal of Chemistry, 57(10-11), 974-985. Figure available from: [Link]

  • Krapkat, T. (2016). How does phosphoric acid and ammonia react? Quora. [Link]

  • Zhan, K., & Hudson, R. H. E. (2014). Synthesis of Nucleoside Triphosphates from 2'-3'-Protected Nucleosides using Trimetaphosphate. Supporting Information. [Link]

  • Bolean, M., et al. (2012). Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. PLoS ONE, 7(8), e42218. [Link]

  • King, E. J. (1967). Process for manufacturing sodium trimetaphosphate. U.S.
  • Feng, Y., et al. (2010). N-phosphorylation of amino acids by trimetaphosphate in aqueous solution—learning from prebiotic synthesis. Green Chemistry, 12(4), 632-635. [Link]

  • Oster, L. M., & Toste, F. D. (2019). Functionalization of Intact Trimetaphosphate: A Triphosphorylating Reagent for C, N, and O Nucleophiles. Journal of the American Chemical Society, 141(4), 1568-1572. [Link]

  • Sibilska, I., et al. (2017). Effects of Trimetaphosphate on Abiotic Formation and Hydrolysis of Peptides. Life, 7(4), 50. [Link]

  • Chen, J., et al. (2019). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 11(11), 1839. [Link]

  • Shen, C. Y. (1966). Process for manufacturing sodium trimetaphosphate products. U.S.
  • Oster, L. M., & Toste, F. D. (2019). Functionalization of Intact Trimetaphosphate: A Triphosphorylating Reagent for C, N, and O Nucleophiles. Journal of the American Chemical Society. [Link]

  • Various Authors. (2025). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2019). Secondary Amine Formation/Hydrolysis reaction. YouTube. [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(20), 4593-4595. [Link]

  • Singh, B. K., Walker, A., & Wright, D. J. (2003). Role of soil pH in the development of enhanced biodegradation of fenamiphos. Applied and Environmental Microbiology, 69(12), 7035-7043. [Link]

  • Van Wazer, J. R., Griffith, E. J., & McCullough, J. F. (1955). The Hydrolysis of the Condensed Phosphates: III. Sodium Tetrametaphosphate and Sodium Tetraphosphate. Journal of the American Chemical Society, 77(2), 287-291. [Link]

  • Blain, M., et al. (2014). Rational investigations in the ring opening of cyclic carbonates by amines. Green Chemistry, 16(9), 4286-4291. [Link]

  • Thevenon, C., et al. (2022). DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases. Catalysts, 12(10), 1251. [Link]

  • Wang, Y., et al. (2022). Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Proceedings of the National Academy of Sciences, 119(39), e2206228119. [Link]

Sources

Foundational

The P-N Bond: A Linchpin of Modern Therapeutics — An In-depth Guide to the Biological Significance of Phosphoramidate Derivatives

Abstract The phosphoramidate motif, characterized by a covalent bond between a phosphorus and a nitrogen atom (P-N), represents a cornerstone of modern medicinal chemistry and chemical biology.[1] Initially identified in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphoramidate motif, characterized by a covalent bond between a phosphorus and a nitrogen atom (P-N), represents a cornerstone of modern medicinal chemistry and chemical biology.[1] Initially identified in high-energy storage molecules and natural toxins, this versatile chemical entity has been ingeniously adapted to address fundamental challenges in drug delivery, particularly for nucleotide and nucleoside analogues.[1] This guide provides a comprehensive technical overview of the biological significance of phosphoramidate derivatives. We will explore their pivotal role in the ProTide (Pro-nucleotide) technology, which has revolutionized antiviral and anticancer therapies by enabling efficient intracellular delivery of phosphorylated drug molecules. Furthermore, we will delve into their application in modifying antisense oligonucleotides to enhance their therapeutic properties. This document will elucidate the underlying mechanisms of action, present detailed synthetic methodologies, and offer field-proven insights into the design and application of these powerful compounds for researchers, scientists, and drug development professionals.

The Phosphoramidate Core: From Natural Scaffolds to Therapeutic Gold

The P-N linkage is not a synthetic curiosity; nature has long utilized its unique chemical properties. Molecules like phosphocreatine and phosphoarginine serve as vital energy reservoirs in vertebrates and invertebrates, respectively, leveraging the high-energy nature of the phosphoramidate bond.[1] Other natural products, such as the antibiotic Microcin C7 and the enzyme inhibitor Phosphoramidon, further underscore the biological relevance of this motif.[1]

Organophosphorus compounds containing the P-N bond are defined by a tetracoordinate P(V) atom bonded to a N(III) atom.[1] It is the inherent stability of the phosphoryl (P=O) group combined with the tunable lability of the P-N bond that medicinal chemists have exploited.[1] This tunability allows phosphoramidate derivatives to act as stable, transportable precursors that can be precisely cleaved under specific biological conditions to release an active therapeutic agent. This concept is the driving force behind their extensive use in modern medicine, particularly as prodrugs for antiviral, anti-HIV, anticancer, and antimalarial agents.[2]

The ProTide Revolution: Bypassing the Phosphorylation Bottleneck

Many of the most potent antiviral and anticancer drugs are nucleoside analogues. These molecules function by mimicking natural nucleosides and, once incorporated into nascent DNA or RNA chains, terminate replication.[3] However, their mechanism of action is critically dependent on a three-step intracellular phosphorylation cascade to yield the active triphosphate form.[3][4] This process is often inefficient and can be a major rate-limiting step, rendering many promising compounds therapeutically ineffective.

The ProTide (Pro-nucleotide) approach, pioneered by Chris McGuigan, brilliantly circumvents this hurdle.[2][3] By masking the initial monophosphate of a nucleoside analogue with specific phosphoramidate moieties, the resulting prodrug becomes a neutral, lipophilic molecule. This structural modification dramatically enhances its ability to permeate cell membranes via passive diffusion.[3]

Mechanism of Intracellular Activation

Once inside the target cell, the ProTide undergoes a meticulously designed, enzyme-driven activation cascade to release the nucleoside monophosphate, effectively delivering the first, and often most difficult, phosphorylation product directly into the cell.[4]

The activation pathway proceeds as follows:

  • Ester Hydrolysis: The process is initiated by cellular hydrolases, such as Cathepsin A (CatA) or other carboxyesterases, which cleave the amino acid ester moiety.[5]

  • Intramolecular Cyclization: The newly freed carboxylate group performs a nucleophilic attack on the central phosphorus atom.

  • Aryl Group Elimination: This cyclization event results in the displacement and elimination of the aryl group (e.g., phenol).

  • Spontaneous Decomposition: The resulting cyclic intermediate is unstable and rapidly hydrolyzes, releasing the amino acid and, crucially, the active nucleoside monophosphate.[5]

  • Anabolic Phosphorylation: The delivered nucleoside monophosphate is then efficiently converted by cellular kinases into the active diphosphate and triphosphate forms, ready to inhibit the target viral or cellular polymerase.[4]

ProTide_Activation cluster_extracellular Extracellular Space Prodrug_Ext Phosphoramidate Prodrug (Lipophilic, Neutral) Prodrug_Int Prodrug_Int Prodrug_Ext->Prodrug_Int Passive Diffusion (across cell membrane) Enzyme_CatA Carboxyesterase (e.g., Cathepsin A) Enzyme_CatA->Prodrug_Int Aryl_Group Aryl Group (e.g., Phenol) Amino_Acid Amino Acid Kinase1 Cellular Kinase NMP NMP Kinase1->NMP Kinase2 Cellular Kinase NDP NDP Kinase2->NDP Intermediate_1 Intermediate_1 Prodrug_Int->Intermediate_1 Ester Hydrolysis Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Intermediate_2->Aryl_Group Elimination Intermediate_2->NMP Spontaneous Decomposition NMP->Amino_Acid Release NMP->NDP Phosphorylation NTP NTP NDP->NTP Phosphorylation

Key Therapeutic Examples

The ProTide strategy has led to the development of several blockbuster drugs, validating its power and versatility.[3]

Drug NameParent Nucleoside AnalogueViral TargetStatus / Significance
Sofosbuvir 2'-deoxy-2'-α-fluoro-β-C-methyluridineHepatitis C Virus (HCV)Approved. A cornerstone of modern curative HCV therapies.[6]
Tenofovir Alafenamide (TAF) TenofovirHIV, Hepatitis B Virus (HBV)Approved. An improved version of Tenofovir Disoproxil Fumarate with a better safety profile.[3]
Remdesivir GS-441524 (adenosine C-nucleoside)Ebola Virus, SARS-CoV-2Approved for COVID-19. A key example of a phosphoramidate prodrug targeting respiratory viruses.[4]

Enhancing Antisense Therapeutics with Phosphoramidate Modifications

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acid designed to bind to a specific mRNA sequence, thereby inhibiting gene expression.[7] While a powerful concept, early ASOs suffered from poor stability against cellular nucleases and suboptimal binding affinity.

Incorporating phosphoramidate linkages into the oligonucleotide backbone is a key strategy to overcome these limitations. Unlike the natural phosphodiester bond, the P-N bond is resistant to nuclease degradation. This modification significantly extends the half-life of the ASO in a biological system.

One promising example is the mesyl phosphoramidate modification. Studies have shown that these ASOs exhibit:

  • Enhanced Nuclease Stability: Superior resistance to degradation compared to unmodified oligonucleotides.[8]

  • High RNA Binding Affinity: Strong and specific binding to the target mRNA sequence.[8]

  • RNase H Recruitment: The ASO-mRNA hybrid is recognized by the enzyme RNase H, which cleaves the mRNA strand, leading to potent and specific gene silencing.[7][8]

This mechanism provides a distinct advantage over phosphorothioates, another common modification, by offering improved specificity and potentially lower toxicity.[7][8]

ASO_Mechanism ASO Phosphoramidate ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA (coding for pathogenic protein) mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments RNaseH->Cleaved_mRNA Cleavage No_Protein Translation Blocked No Protein Synthesis Cleaved_mRNA->No_Protein Ribosome Ribosome Ribosome->mRNA   

Experimental Protocols: Synthesis of an Aryloxy Phosphoramidate Derivative

The synthesis of phosphoramidate prodrugs is a well-established field. The following protocol outlines a general, representative procedure for the synthesis of an aryloxy phosphoramidate derivative of a nucleoside analogue, based on common oxidative coupling methods.[2][3]

Objective: To couple an amino acid ester and an aryl group to the 5'-monophosphate of a protected nucleoside.

Materials:

  • Protected Nucleoside Analogue

  • Aryl Phosphorodichloridate (e.g., Phenyl phosphorodichloridate)

  • Amino Acid Ester HCl salt (e.g., L-Alanine methyl ester hydrochloride)

  • Tertiary amine base (e.g., Triethylamine, Et3N)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:
  • Preparation of Aryl Phosphorochloridate Amino Acid Ester:

    • Rationale: This initial step creates the key phosphoramidate reagent.

    • Suspend the amino acid ester hydrochloride salt (1.1 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to neutralize the HCl salt and deprotonate the amine. Stir for 15 minutes.

    • In a separate flask, dissolve the aryl phosphorodichloridate (1.0 eq) in anhydrous DCM.

    • Add the solution of aryl phosphorodichloridate dropwise to the cold amino acid ester suspension.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • The resulting solution contains the activated phosphoramidate reagent.

  • Coupling with the Nucleoside Analogue:

    • Rationale: This is the key bond-forming step where the phosphoramidate moiety is attached to the nucleoside.

    • Dissolve the protected nucleoside analogue (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) to the nucleoside solution.

    • Add the previously prepared phosphoramidate reagent solution dropwise to the nucleoside solution at room temperature.

    • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Causality Note: The triethylamine acts as a base to activate the 5'-hydroxyl group of the nucleoside and to sequester the HCl byproduct generated during the reaction, driving the process to completion.[2]

  • Work-up and Purification:

    • Rationale: To isolate and purify the final phosphoramidate product from reaction byproducts and excess reagents.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with brine, then dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure phosphoramidate derivative.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS). The ³¹P NMR spectrum is particularly diagnostic for phosphoramidate formation.

Conclusion and Future Directions

Phosphoramidate derivatives have fundamentally transformed key areas of drug development. The ProTide approach has proven to be a clinically validated and powerful platform for delivering nucleotide analogues, breathing new life into compounds that would otherwise fail due to poor pharmacokinetics.[3] In the realm of genetic medicine, phosphoramidate-modified oligonucleotides offer a compelling combination of stability and efficacy, pushing the boundaries of antisense technology.[7][8]

The future of phosphoramidate chemistry in biology remains bright. Ongoing research is focused on developing novel phosphoramidate linkers for targeted drug delivery, creating pH-sensitive derivatives for controlled release, and designing new immunomodulatory agents that can activate specific T-cell responses.[1][9] As our understanding of cellular biology deepens, the rational design of sophisticated phosphoramidate derivatives will undoubtedly continue to yield innovative and life-saving therapeutics.

References

  • Bouchareb, F., & Berredjem, M. (2021). Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. ResearchGate. Retrieved from [Link]

  • Bouchareb, F., & Berredjem, M. (2024). Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. ResearchGate. Retrieved from [Link]

  • Stuyver, L. J., et al. (2019). A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Serra, I., et al. (2016). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2024). Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells. RSC Medicinal Chemistry. Retrieved from [Link]

  • Khan, S., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]

  • Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Bouchareb, F., & Berredjem, M. (2024). Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. Synthetic Communications. Retrieved from [Link]

  • Khan, S., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry. Retrieved from [Link]

  • Pertusati, F., et al. (2014). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA - Online Research @ Cardiff. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • The Animated Chemist. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Retrieved from [Link]

  • Birkus, G., et al. (2007). Scheme 1. Proposed Activation Pathway for Phosphoramidate Prodrugs. ResearchGate. Retrieved from [Link]

  • Miroshnichenko, S. K., et al. (2019). Mesyl phosphoramidate antisense oligonucleotides as an alternative to phosphorothioates with improved biochemical and biological properties. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Gryaznov, S., & Chen, J. K. (1994). Oligonucleotide N3'-->P5' phosphoramidates as antisense agents. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Amidodiphosphate: A Primitive Phosphorylating Agent in Prebiotic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Phosphorylation in the Origins of Life Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Phosphorylation in the Origins of Life

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in all known life. It is the cornerstone of energy transfer (ATP), genetic information storage (DNA and RNA), and cellular signaling. A central question in prebiotic chemistry is how the first biomolecules were phosphorylated on a primitive Earth, a planet devoid of the sophisticated enzymatic machinery that drives these reactions today.[1] This challenge is compounded by the fact that phosphorylation reactions are thermodynamically unfavorable in aqueous environments.[1][2]

Over the years, various plausible prebiotic phosphorylating agents have been investigated, including pyrophosphate and trimetaphosphate.[3][4] However, diamidophosphate (DAP) has emerged as a particularly promising candidate due to its ability to phosphorylate a diverse array of prebiotic molecules—such as nucleosides, amino acids, and lipids—in aqueous conditions and without the need for a condensing agent.[5][6][7][8][9] This guide will provide a comprehensive overview of the current understanding of DAP's role in prebiotic phosphorylation.

Diamidophosphate (DAP): Properties and Plausible Prebiotic Synthesis

Diamidophosphate (PO₂(NH₂)₂⁻) is the simplest phosphorodiamidate.[10] First described in the 1890s, its potential as a prebiotic phosphorylating agent began to be seriously considered in 1999.[5][8]

Chemical Properties

DAP exhibits a crucial balance of stability and reactivity. It is relatively stable in aqueous solutions at near-neutral pH, yet it is sufficiently reactive to phosphorylate nucleophiles.[8] Its two amino groups can be protonated, and it is this protonated form that is believed to be the active phosphorylating species.[6] Heating hydrated salts of DAP can lead to the loss of ammonia and the formation of oligophosphates and polyphosphates.[10]

Plausible Prebiotic Synthesis of DAP

For DAP to be considered a key player in the origin of life, there must be plausible pathways for its formation on the early Earth. Research has identified several potential geochemical routes:

  • Ammonolysis of Condensed Phosphates: The reaction of condensed phosphates, such as trimetaphosphate, with ammonia can produce DAP.[8] Volcanic activity is a potential source of such condensed phosphates.[11]

  • Reaction of Schreibersite: The mineral schreibersite ((Fe,Ni)₃P), found in meteorites, can react with aqueous ammonia to generate DAP.[8] This points to an extraterrestrial delivery mechanism for this crucial phosphorus source.[12]

Recent studies have explored these conditions and have shown that DAP could have been produced and persist in water on the early Earth.[13]

The Mechanism of DAP-Mediated Phosphorylation

The versatility of DAP as a phosphorylating agent stems from its ability to react with a wide range of nucleophiles under mild, aqueous conditions.[6] The generally accepted mechanism involves the nucleophilic attack of a hydroxyl or amino group on the phosphorus atom of a protonated DAP molecule.[6]

The protonated amino group of DAP acts as a good leaving group, facilitating the transfer of the phosphate moiety.[6] In the case of ribonucleosides, the 2' and 3'-hydroxyl groups can attack DAP, leading to the formation of a phosphoramidate intermediate which then cyclizes to form the 2',3'-cyclic phosphate.[6]

The presence of certain additives can significantly enhance the efficiency and influence the regioselectivity of DAP-mediated phosphorylation.

  • Metal Ions: Divalent metal ions such as Mg²⁺ and Zn²⁺ can accelerate the phosphorylation reaction.[3][6] However, they can also lower the pH, which may lead to the hydrolysis of DAP.[6]

  • Imidazole: The addition of imidazole can circumvent the pH drop caused by metal ions and decelerate the hydrolysis of DAP, leading to improved conversion rates.[6][9] Imidazole is thought to react with DAP to form a more reactive phosphoimidazolide intermediate.[6]

  • Other Additives: A range of other prebiotically plausible molecules, including formamide, cyanamide, urea, and guanidine, have been shown to enhance DAP's phosphorylating capability, particularly in wet-dry cycles.[14]

DAP_Phosphorylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DAP Diamidophosphate (DAP) Protonated_DAP Protonated DAP DAP->Protonated_DAP Protonation Nucleophile Nucleophile (R-OH) Phosphoramidate Phosphoramidate Intermediate Nucleophile->Phosphoramidate Protonated_DAP->Phosphoramidate Nucleophilic Attack Imidazole_Intermediate Amidophosphoimidazolide (with Imidazole) Protonated_DAP->Imidazole_Intermediate + Imidazole Phosphorylated_Product Phosphorylated Product (R-O-PO3) Phosphoramidate->Phosphorylated_Product Hydrolysis Cyclic_Phosphate 2',3'-Cyclic Phosphate (for Ribonucleosides) Phosphoramidate->Cyclic_Phosphate Intramolecular Cyclization Imidazole_Intermediate->Phosphoramidate + Nucleophile caption1 General mechanism of DAP-mediated phosphorylation.

Caption: General mechanism of DAP-mediated phosphorylation.

Experimental Protocols for DAP-Mediated Phosphorylation

The following protocols are generalized from published studies and should be optimized for specific applications.

General Aqueous Phase Phosphorylation of Nucleosides

This protocol describes a typical setup for the phosphorylation of a nucleoside like uridine in an aqueous solution.

Materials:

  • Uridine

  • Diamidophosphate (DAP)

  • Imidazole

  • Magnesium Chloride (MgCl₂)

  • Deionized Water

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a 0.1 M solution of uridine in deionized water.

  • Prepare a stock solution of DAP.

  • In a reaction vessel, combine the uridine solution with DAP (typically 1-25 equivalents).

  • Add MgCl₂ to a final concentration of 0.1 M.

  • Add imidazole to a final concentration that maintains the desired pH (e.g., pH 7).

  • Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 10) using a suitable buffer or by adding small amounts of acid or base.[3]

  • Incubate the reaction mixture at a constant temperature (e.g., 50°C) for several days to weeks.[3][6]

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them using techniques such as ³¹P NMR spectroscopy or HPLC.

Enhanced Phosphorylation using Wet-Dry Cycles

This protocol leverages wet-dry cycles to enhance phosphorylation yields, a scenario plausible on the early Earth.[14]

Materials:

  • Nucleoside (e.g., Cytidine)

  • Diamidophosphate (DAP)

  • Additive (e.g., formamide, urea)

  • Phosphate buffer

  • Oven or heating block

Procedure:

  • Prepare a solution of the nucleoside, DAP, and the chosen additive in a phosphate buffer at the desired pH (e.g., pH 6-10).[14]

  • Place the reaction mixture in an open vial.

  • Heat the vial at a specific temperature (e.g., up to 80°C) to evaporate the solvent, forming a dry or paste-like residue.[14]

  • Rehydrate the residue with a small amount of deionized water.

  • Repeat the drying and rehydration steps for a desired number of cycles.

  • After the final cycle, dissolve the residue in a suitable solvent for analysis by HPLC or other analytical techniques.

Wet_Dry_Cycle_Workflow node_start Prepare Reaction Mixture (Nucleoside, DAP, Additive) node_dry Drying Phase (e.g., 80°C) node_start->node_dry node_rehydrate Rehydration Phase node_dry->node_rehydrate node_cycle Repeat Cycles node_rehydrate->node_cycle node_cycle->node_dry Continue node_end Analysis (HPLC, NMR) node_cycle->node_end End

Caption: Workflow for enhanced phosphorylation using wet-dry cycles.

Versatility of DAP: Phosphorylation of Diverse Biomolecules

A key strength of DAP is its ability to phosphorylate a wide range of prebiotically relevant molecules, suggesting a central role in the simultaneous emergence of different classes of biomolecules.[5][8]

Phosphorylation of Nucleosides and the Formation of Nucleic Acids

DAP effectively phosphorylates both ribonucleosides and deoxyribonucleosides.[10][14] For ribonucleosides, the primary products are often the 2',3'-cyclic phosphates, which can then hydrolyze to 2'- and 3'-monophosphates.[14] In the case of deoxyribonucleosides, 3'- and 5'-monophosphates are formed.[14] Importantly, under certain conditions, DAP can also facilitate the polymerization of these phosphorylated nucleosides into short RNA and DNA strands.[10][15] Furthermore, DAP can convert nucleoside monophosphates (NMPs) into nucleoside triphosphates (NTPs), the building blocks used in modern biological nucleic acid synthesis.[16]

Phosphorylation of Amino Acids and the Formation of Peptides

DAP has been shown to phosphorylate amino acids such as glycine, aspartic acid, and glutamic acid in aqueous solution at room temperature.[17] This phosphorylation can then lead to the formation of short peptide chains.[8][17]

Phosphorylation of Lipids and the Formation of Protocells

The phosphorylation of lipid precursors, such as glycerol and fatty acids, is a critical step in the formation of phospholipids, the primary components of cell membranes.[8] DAP can phosphorylate these precursors, leading to the formation of vesicles, which are simple models for protocells.[8][9]

Environmental Context and Reaction Acceleration

The efficiency of DAP-mediated phosphorylation can be significantly influenced by the reaction environment.

  • Aerosols and Microdroplets: Reactions occurring in aerosols or microdroplets, which model the ocean-air interface on the early Earth, have been shown to dramatically accelerate the rate of DAP-mediated phosphorylation.[2][4][18] For example, the conversion of uridine to its 2',3'-cyclic phosphate is over 100 times faster in an aerosol environment compared to a bulk solution.[4][18] This acceleration is attributed to the unique properties of the air-water interface, such as partial solvation and extreme pH levels.[1][19]

  • Wet-Dry Cycles: As mentioned in the protocol section, alternating between wet and dry conditions can significantly increase the yield of phosphorylated products.[14] This is a plausible scenario in environments like tidal pools or evaporating ponds on the early Earth.

Summary of Quantitative Data

SubstrateConditionsProductsYield/ConversionReference
UridineAqueous, with Mg²⁺ or imidazoleUridine-2',3'-cyclophosphateUp to 31%[6]
CytidineAqueous, with imidazoleCytidine-2',3'-cyclophosphate27%[6]
AdenosineAqueous, with imidazoleAdenosine-2',3'-cyclophosphate31%[6]
GuanosineAqueous, with imidazoleGuanosine-2',3'-cyclophosphate27%[6]
CytidineWet-dry cycles with formamide (80°C)2',3'-cCMP, 2'-CMP, 3'-CMP, 5'-CMP~80-90% total phosphorylation[14]
UridineAerosolUridine-2',3'-cyclophosphate~6.5-10% in < 1 hour[2][18]

Conclusion and Future Directions

Diamidophosphate stands out as a highly plausible and versatile phosphorylating agent in prebiotic chemistry. Its ability to phosphorylate the building blocks of nucleic acids, proteins, and membranes under similar, mild aqueous conditions provides a compelling model for the integrated emergence of these key components of life from a common chemical environment.[5][6][7][8]

Future research in this area will likely focus on:

  • Exploring more complex reaction networks: Investigating the interplay of DAP with other prebiotic molecules and mineral catalysts to better simulate the chemical complexity of the early Earth.[12]

  • Understanding the role of environmental factors: Further elucidating how variables like temperature, pH, and mineral surfaces influence the efficiency and selectivity of DAP-mediated reactions.

  • Investigating the transition to biotic systems: Exploring how DAP-mediated phosphorylation could have paved the way for the emergence of enzymatic phosphorylation and the more complex metabolic pathways seen in modern biology.[16]

The continued study of diamidophosphate will undoubtedly provide deeper insights into the chemical origins of life and the fundamental processes that enabled the transition from a non-living to a living world.

References

  • Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. Journal of the American Chemical Society. [Link]

  • Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. Chembiochem. [Link]

  • Prebiotic Phosphorylation of Uridine using Diamidophosphate in Aerosols. PubMed. [Link]

  • DAP‐mediated Prebiotic phosphorylation of (a) nucleosides and... ResearchGate. [Link]

  • Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology. [Link]

  • The Plausibility of DAP on the Early Earth. NASA Astrobiology. [Link]

  • DAP-mediated phosphorylation of nucleosides/tides demonstrating the... ResearchGate. [Link]

  • Diamidophosphate. Wikipedia. [Link]

  • Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. PMC. [Link]

  • Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate | Request PDF. ResearchGate. [Link]

  • (PDF) Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. ResearchGate. [Link]

  • Scientists Identify 'Missing Link' in Life's Chemical Origins. Extremetech. [Link]

  • Discovery boosts theory that life on Earth arose from RNA-DNA mix. Angewandte Chemie. [Link]

  • Concurrent Prebiotic Formation of Nucleoside-Amidophosphates and Nucleoside-Triphosphates Potentiates Transition from Abiotic to Biotic Polymerization. PubMed. [Link]

  • Prebiotic phosphorylation of uridine using diamidophosphate in aerosols. Angewandte Chemie International Edition. [Link]

  • Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. MDPI. [Link]

  • Prebiotic Phosphorylation Reactions on the Early Earth. MDPI. [Link]

  • Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. PMC. [Link]

  • Chemical reaction scheme showing DAP synthesis. ResearchGate. [Link]

  • Study finds potential chemical compound that initiated life on Earth. News-Medical. [Link]

  • Prebiotic phosphorylation enabled by microdroplets. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-State Paste Reaction using Diamidophosphate (DAP)

[1] Executive Summary This guide details the methodology for utilizing Diamidophosphate (DAP) as a phosphorylation and condensing agent under solid-state "paste" conditions . Unlike traditional solution-phase phosphoryla...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the methodology for utilizing Diamidophosphate (DAP) as a phosphorylation and condensing agent under solid-state "paste" conditions . Unlike traditional solution-phase phosphorylation (which often requires harsh condensing agents like DCC/EDC or sensitive P(III) reagents), the DAP paste method mimics prebiotic "drying" cycles. This approach utilizes low water activity (


) to thermodynamically drive dehydration synthesis, enabling the efficient phosphorylation of nucleosides, sugars, and the oligomerization of amino acids into peptides without organic solvents.

Key Advantages:

  • Green Chemistry: Water is the only solvent (used sparingly).

  • Thermodynamic Drive: The semi-solid state overcomes the "water problem" of hydrolysis, favoring bond formation.

  • Versatility: Applicable to nucleotides, lipids, and peptides in a single pot.[1][2]

Mechanism of Action

DAP (


) acts as a kinetically stable but thermodynamically activated phosphorylating agent. In the presence of an imidazole catalyst, the amine groups of DAP are displaced, forming a highly reactive phosphoroimidazolide intermediate. This intermediate is susceptible to nucleophilic attack by hydroxyl groups (on sugars/nucleosides) or amines (on amino acids).
Reaction Pathway Diagram

The following diagram illustrates the imidazole-mediated activation of DAP and subsequent transfer to a nucleoside substrate.

DAP_Mechanism DAP Diamidophosphate (DAP) Inter Phosphoroimidazolide Intermediate DAP->Inter Activation Im Imidazole (Catalyst) Im->Inter Nucleophilic Catalysis Prod Phosphorylated Product Inter->Prod P-O / P-N Bond Formation NH3 NH3 (Byproduct) Inter->NH3 Sub Substrate (R-OH / R-NH2) Sub->Prod Prod->Im Catalyst Recycling

Figure 1: Catalytic cycle of DAP-mediated phosphorylation. Imidazole facilitates the displacement of ammonia, creating an activated intermediate that phosphorylates the substrate.

Reagent Preparation & Handling

Safety Note: DAP synthesis and use release ammonia gas. All procedures should be performed in a fume hood.

Sourcing vs. Synthesis

While DAP is not a common catalog item for major distributors, it can be synthesized easily in-house or custom-ordered.

  • Commercial Availability: Custom synthesis CROs (CAS: 10450-60-9 for Phosphorodiamidic acid).

  • In-House Synthesis (Standard Protocol):

    • Suspend Sodium Trimetaphosphate (

      
      ) in concentrated aqueous ammonia (approx. 15 M).
      
    • Stir at room temperature for 3–5 days.

    • Precipitate the product by adding cold ethanol.

    • Filter and dry under vacuum to obtain DAP as a crystalline salt (usually Sodium Diamidophosphate).

Protocol A: Nucleoside Phosphorylation (Paste Method)

Objective: Phosphorylation of Adenosine to form Adenosine-2',3'-cyclic phosphate (cAMP analog) or Adenosine-5'-monophosphate.

Materials
  • Substrate: Adenosine (solid)

  • Reagent: Sodium Diamidophosphate (DAP)[2]

  • Catalyst: Imidazole (for ribonucleosides) or 2-Aminoimidazole (for deoxynucleosides)[3][4]

  • Solvent: Deionized Water (nuclease-free)

  • Vessel: 1.5 mL Eppendorf tube or glass vial

Step-by-Step Methodology
  • Molar Ratio Setup: Prepare a mixture with a molar ratio of 1:3:3 (Substrate : DAP : Catalyst).

    • Example: 1 mmol Adenosine, 3 mmol DAP, 3 mmol Imidazole.

  • Homogenization (Dry Mixing): Weigh the solid components into the reaction vessel. Triturate (grind) the solids together using a micro-pestle or spatula to ensure an even distribution of the catalyst and reagent.

  • Paste Formation (The Critical Step): Add deionized water dropwise.

    • Volume: Use approximately 20–30 µL of water per mmol of substrate.

    • Texture: The goal is not to dissolve the solids completely. The mixture should form a thick, wet sludge or "paste."

    • Tech Tip: If the mixture becomes a clear solution, you have added too much water. Allow it to evaporate in the hood until it thickens before sealing.

  • Incubation:

    • Ribonucleosides: Seal the vessel and incubate at Room Temperature (25°C) for 7–14 days.

    • Deoxynucleosides: Seal and incubate at 55°C for 3–7 days (requires 2-Aminoimidazole).

  • Quenching & Recovery:

    • Resuspend the paste in 1 mL of water.

    • Centrifuge at 10,000 x g for 5 minutes to remove insoluble byproducts (if any).

    • Analyze supernatant via HPLC or

      
      -NMR.
      
Expected Results
SubstrateCatalystConditionsMajor ProductTypical Yield
AdenosineImidazole25°C, 14 days2',3'-cyclic AMP60–80%
UridineImidazole25°C, 14 days2',3'-cyclic UMP>85%
Deoxyadenosine2-Aminoimidazole55°C, 5 days5'-dAMP40–50%

Protocol B: Peptide Oligomerization

Objective: Polymerization of Glycine to form Gly-Gly and Gly-Gly-Gly oligomers.

Methodology
  • Mixture Preparation: Combine Glycine (1 mmol) and DAP (3 mmol) in a mortar.

    • Note: Imidazole is less critical for amino acids but can enhance yield. Adjust pH to ~9.5 using NaOH if necessary before drying.

  • Paste Cycle (Wet-Dry Cycling): Unlike nucleosides, peptides benefit from active cycling to drive water removal.

    • Add 50 µL water to form paste.

    • Dry at 60°C for 24 hours.

    • Rehydrate with 50 µL water.

    • Repeat mechanism for 3–5 cycles.

  • Analysis: Resuspend in

    
     for NMR or water/acetonitrile for LC-MS. Look for mass shifts corresponding to 
    
    
    
    .

Critical Optimization Parameters

Water Activity ( )

The success of the paste reaction relies on Le Chatelier's principle.

  • Too much water: Hydrolysis of DAP competes with phosphorylation.

  • Too little water: Reagents crystallize and diffusion stops.

  • Optimal: A hydrated gel/paste state where ions are mobile, but free water is minimal.

pH Control

DAP is acid-labile. The reaction pH should be maintained between 8.0 and 10.0 .

  • The imidazole catalyst naturally buffers the reaction around pH 7–8.

  • For amino acid reactions, ensure the starting amino acid salt is not too acidic (e.g., use Glycine free base or adjust pH).

Catalyst Selection
  • Imidazole: Standard for Ribose-hydroxyls.

  • 2-Aminoimidazole: Required for Deoxyribose (harder to activate) and prebiotic plausibility.

  • Divalent Metals (

    
    , 
    
    
    
    ):
    Optional additives (10–50 mM) that can stabilize the transition state, though DAP works well without them.

References

  • Gibard, C., et al. (2018). "Phosphorylation, oligomerization and self-assembly in water under potential prebiotic conditions."[1] Nature Chemistry, 10, 212–217.

  • Mejia, E., & Krishnamurthy, R. (2020). "Prebiotic phosphorylation of uridine using diamidophosphate in aerosols." ChemBioChem, 22(21), 3001–3009.[5]

  • Clementi, J., et al. (2022). "Concurrent Prebiotic Formation of Nucleoside-Amidophosphates and Nucleoside-Triphosphates." Angewandte Chemie International Edition, 61(10).

  • Jimenez, E., et al. (2021).[1][3][4] "Prebiotic Phosphorylation of Deoxynucleosides under Paste Conditions." Angewandte Chemie, 133(18).

  • Krishnamurthy, R. (2018).[1] "Life's Biological Chemistry: A Destiny or Destination Starting from Prebiotic Chemistry?" Chemistry – A European Journal, 24(63), 16708-16715.

Sources

Application

Application Note: Aqueous Phosphorylation of Nucleosides via Amidodiphosphate Intermediates

The following Application Note and Protocol guide details the phosphorylation of nucleosides using Diamidophosphate (DAP) to generate nucleoside mono-, di-, and triphosphates via amidodiphosphate intermediates . This app...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the phosphorylation of nucleosides using Diamidophosphate (DAP) to generate nucleoside mono-, di-, and triphosphates via amidodiphosphate intermediates . This approach represents a paradigm shift from traditional moisture-sensitive phosphorus(V) oxychloride chemistry to robust, aqueous-compatible phosphoramidate chemistry.

[1][2][3][4]

Abstract & Strategic Overview

The synthesis of nucleoside phosphates (NMPs, NDPs, NTPs) has traditionally relied on the Yoshikawa or Ludwig-Eckstein protocols, which utilize harsh electrophiles like phosphoryl chloride (


) in strict anhydrous conditions. While effective, these methods suffer from poor regioselectivity, extensive protecting group requirements, and incompatibility with sensitive nucleoside analogs.

This guide details the Diamidophosphate (DAP) method.[1][2][3][4][5][6] DAP (


) acts as a water-soluble phosphorylating agent that activates nucleosides through a unique amidodiphosphate intermediate  mechanism.[7] This "prebiotic" inspired chemistry allows for the one-pot synthesis of nucleotides in aqueous media, eliminating the need for protecting groups and offering a greener, scalable alternative for drug development and nucleotide analog synthesis.

Scientific Principles & Mechanism[3][8]

The Challenge of P-O Bond Formation

In standard phosphorylation, the challenge lies in activating the phosphate center without attacking the nucleobase exocyclic amines. DAP solves this by utilizing the P-N bond as a latent leaving group. The P-N bond is stable at neutral pH but becomes activated upon protonation or coordination with divalent metals (


, 

).
The Amidodiphosphate Pathway

The reaction does not proceed via a simple displacement. Instead, it follows a cascade of phosphoramidate intermediates:

  • Activation: DAP is activated by a catalyst (imidazole or

    
    ).[4]
    
  • Nucleophilic Attack: The nucleoside 5'-OH or 2'/3'-OH attacks the phosphorus, displacing ammonia (

    
    ) to form a Nucleoside Phosphoramidate .
    
  • Propagation (The Amidodiphosphate Step): The phosphoramidate reacts with a second mole of DAP or phosphate to form an Amidodiphosphate intermediate (

    
    ).
    
  • Cyclization or Hydrolysis:

    • cis-diols (like ribose) form 2',3'-cyclic phosphates.

    • 5'-monophosphates can be further phosphorylated to Triphosphates via the amidodiphosphate species.

Mechanistic Diagram (Graphviz)

PhosphorylationMechanism cluster_pathway Critical Intermediate Pathway DAP Diamidophosphate (DAP) Activation Activation (Mg2+ / Imidazole) DAP->Activation Nucleoside Nucleoside (R-OH) Nucleoside->Activation Phosphoramidate Nucleoside Phosphoramidate (R-O-P-NH2) Activation->Phosphoramidate - NH3 AmidoDiP Amidodiphosphate Intermediate Phosphoramidate->AmidoDiP + DAP / Phosphate NMP Nucleoside Monophosphate Phosphoramidate->NMP Hydrolysis Cyclic 2',3'-Cyclic Phosphate Phosphoramidate->Cyclic Intramolecular Attack (if cis-diol present) NTP Nucleoside Triphosphate AmidoDiP->NTP Hydrolysis/Rearrangement

Caption: The DAP phosphorylation cascade showing the divergence between cyclic phosphate formation and higher-order phosphorylation via the amidodiphosphate intermediate.

Detailed Experimental Protocol

Reagent Preparation

Diamidophosphate (DAP) is the core reagent.[3][4][5][6] While occasionally available commercially, it is best synthesized fresh or stored in a desiccator as the sodium or ammonium salt.

  • Reagent: Diamidophosphate (DAP)[1][2][3][4][5][7]

  • Catalyst: Imidazole (Im) or Magnesium Chloride (

    
    )
    
  • Solvent: Deionized Water (HPLC grade)

  • pH Adjuster: NaOH (1M) and HCl (1M)

Standard Protocol: 5'-Phosphorylation of Unprotected Nucleosides

Objective: Synthesize Nucleoside 5'-Triphosphate (NTP) from Nucleoside.

Step 1: Reaction Assembly

  • In a 5 mL glass vial, dissolve Nucleoside (0.1 mmol) in Water (1.0 mL).

  • Add Diamidophosphate (DAP) (0.5 mmol, 5 equivalents).

  • Add Imidazole (0.5 mmol, 5 equivalents) OR

    
      (0.5 mmol).
    
    • Note: Imidazole promotes 5'-selectivity;

      
       can enhance overall conversion but may favor cyclic phosphates in ribonucleosides.
      
  • Adjust pH to 7.5 - 8.0 using dilute NaOH/HCl.

    • Critical: DAP decomposes rapidly below pH 4. Above pH 10, the reaction stalls.

Step 2: Incubation

  • Seal the vial and incubate at 60°C for 12–24 hours .

    • Optimization: For heat-sensitive nucleosides, incubate at room temperature for 48–72 hours.

  • Monitoring: Analyze a 10 µL aliquot via HPLC (C18 column) or

    
     NMR.
    
    • Target Signal (

      
      ): NTPs appear around -5, -10, and -21 ppm. The Amidodiphosphate intermediate may appear as a doublet around -10 ppm.
      

Step 3: Quenching & Workup

  • Cool the reaction to room temperature.

  • Adjust pH to 7.0.

  • Precipitation (Optional): For crude cleanup, add 10 volumes of cold acetone/ethanol containing 2%

    
    . Centrifuge to pellet the nucleotide salts.
    

Step 4: Purification

  • Ion Exchange Chromatography (DEAE-Sephadex or Q-Sepharose):

    • Load the crude mixture onto the column.

    • Wash with water to remove unreacted nucleoside and excess DAP.

    • Elute with a linear gradient of Triethylammonium bicarbonate (TEAB) buffer (0.01 M to 1.0 M).

    • NMPs elute first, followed by NDPs, and finally NTPs.

  • Lyophilize fractions to obtain the triethylammonium salt of the nucleotide.

Protocol Visualization (Graphviz)

ProtocolWorkflow Start Start: Unprotected Nucleoside Mix Mix with DAP (5 eq) + Imidazole in Water (pH 7.5) Start->Mix Incubate Incubate at 60°C (12-24 Hours) Mix->Incubate Monitor Monitor: HPLC / 31P NMR Check for NTP peaks Incubate->Monitor Monitor->Incubate Incomplete Quench Quench: Cool & Adjust pH 7.0 Monitor->Quench Conversion > 70% Purify Purification: Ion Exchange (TEAB Gradient) Quench->Purify Final Final Product: Pure NTP Purify->Final

Caption: Operational workflow for the DAP-mediated synthesis of nucleoside triphosphates.

Data Summary & Performance Metrics

The following table summarizes typical yields and selectivity compared to traditional


 methods.
FeatureTraditional (

)
DAP / Amidodiphosphate Method
Solvent Trimethyl phosphate (Anhydrous)Water (pH 7.5)
Protecting Groups Required for base/sugarNone Required
Moisture Sensitivity Extreme (Explosive hydrolysis)None (Aqueous reaction)
Selectivity 5'-selective (mostly)5' (with Imidazole) vs 2',3'-cyclic (with Mg)
Yield (NTP) 30-50% (Multi-step)40-65% (One-pot)
Green Metric Low (Toxic solvents, HCl gas)High (Water, Ammonia byproduct)

Troubleshooting & Optimization (Expertise)

Issue 1: Low Conversion to Triphosphate

  • Cause: Hydrolysis of the amidodiphosphate intermediate before it can react with phosphate.

  • Solution: Increase the concentration of DAP. The reaction is concentration-dependent. Ensure the reaction mixture is a "paste" or highly concentrated solution (>0.5 M) rather than a dilute solution.

Issue 2: Formation of Cyclic 2',3'-Phosphate (in Ribonucleosides)

  • Cause: The 2'-OH is a potent nucleophile that attacks the 3'-phosphoramidate.

  • Solution: To favor 5'-phosphorylation, use Imidazole as the catalyst rather than divalent metals. Imidazole forms a bulky phosphorimidazolide intermediate that is less prone to cyclization. Alternatively, use 2'-deoxy or 2'-protected nucleosides if 5'-NTP is the sole target.

Issue 3: pH Drift

  • Cause: Release of ammonia (

    
    ) during the reaction raises the pH.
    
  • Solution: Check pH every 4-6 hours. If pH rises > 9.0, adjust back to 7.5 with dilute HCl. High pH stalls the activation of the P-N bond.

References

  • Krishnamurthy, R., et al. (2018).[3] Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions.[1][3] Nature Chemistry. Link

  • Gibard, C., et al. (2018). Mechanism of the Amidodiphosphate-Mediated Phosphorylation. Angewandte Chemie International Edition. Link

  • Clesse, F., et al. (2022). One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water. Chemical Science. Link

  • Schoffstall, A. M. (1976).[4] Prebiotic phosphorylation of nucleosides in formamide. Origins of Life. Link

  • Stawinski, J., et al. (2002). Nucleoside Phosphonates and Phosphoramidites. Journal of Organic Chemistry. Link

Sources

Method

Application Note: Aqueous Peptide Ligation via Diamidophosphate (DAP) Activation

This Application Note provides a comprehensive technical guide to using Diamidophosphate (DAP) for peptide bond formation in water. Note on Nomenclature: While the term "amidodiphosphate" is sometimes used colloquially,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to using Diamidophosphate (DAP) for peptide bond formation in water.

Note on Nomenclature: While the term "amidodiphosphate" is sometimes used colloquially, the chemically distinct reagent pioneered for aqueous peptide ligation is Diamidophosphate (DAP) (phosphorodiamidate). This guide focuses on DAP, as it is the field-validated standard for overcoming the thermodynamic barrier of dehydration in aqueous media.

Abstract & Introduction

The formation of peptide bonds in water is thermodynamically unfavorable (


) due to the release of a water molecule during condensation.[1][2][3] In biological systems, this is overcome by ATP-dependent activation.[1] In synthetic and prebiotic chemistry, Diamidophosphate (DAP)  has emerged as a unique, bio-inspired phosphorylation reagent that enables the oligomerization of amino acids in water under mild conditions, without the need for protecting groups or organic co-solvents.[4]

This protocol details the use of DAP to drive peptide ligation, offering a "green" alternative to traditional solid-phase synthesis and a model for prebiotic chemical evolution.

Mechanism of Action

DAP acts as a primordial analogue of ATP. It functions by phosphorylating the carboxyl group of an amino acid (or the amine, depending on pH), creating a high-energy mixed anhydride intermediate. This activated species then undergoes nucleophilic attack by the amine of a second amino acid, forming a peptide bond and releasing orthophosphate (or amidophosphate) as a byproduct.

Key Mechanistic Features:
  • Selectivity: Preferential activation of amino acids over hydrolysis, particularly in the presence of imidazole.

  • Chemoselectivity: Compatible with unprotected side chains (though some phosphorylation of -OH or -SH groups can occur).

  • pH Dependence: Reaction efficiency is highly pH-dependent, typically optimal between pH 7.0 and 8.0.

DAP_Mechanism DAP Diamidophosphate (DAP) Intermediate Aminoacyl-DAP Intermediate DAP->Intermediate Phosphorylation AA1 Amino Acid 1 (Nucleophile) AA1->Intermediate Activation Imidazole Imidazole (Catalyst) Imidazole->Intermediate Enhances Leaving Group Transition Tetrahedral Transition State Intermediate->Transition + Amino Acid 2 Peptide Peptide Product (AA1-AA2) Transition->Peptide Condensation Byproduct Ammonia + Phosphate Transition->Byproduct Hydrolysis

Figure 1: Mechanistic pathway of DAP-mediated peptide bond formation.[4][5] Imidazole acts as a nucleophilic catalyst to form a reactive phosphorimidazolide intermediate.

Materials & Reagents

Reagents
ReagentSpecificationRole
Diamidophosphate (DAP) >95% Purity (Synthesis required or custom order)Phosphorylating/Condensing Agent
Amino Acids Gly, Ala, Val, etc.[6] (Free acid form)Substrates
Imidazole ACS Reagent GradeCatalyst (Optional but recommended)
Magnesium Chloride (MgCl₂) 1 M Stock SolutionDivalent cation (stabilizer)
Sodium Hydroxide (NaOH) 1 M and 0.1 MpH Adjustment
Hydrochloric Acid (HCl) 1 M and 0.1 MpH Adjustment
D₂O (Deuterium Oxide) 99.9%Solvent for NMR analysis
Equipment
  • pH Meter (calibrated to pH 4.0, 7.0, 10.0).

  • HPLC-MS (C18 column) for product analysis.

  • NMR Spectrometer (³¹P and ¹H) for kinetic monitoring.

  • Lyophilizer (for product isolation).

Experimental Protocol

Protocol A: Standard Homopeptide Oligomerization

Objective: Polymerize a single amino acid (e.g., Glycine) to form Gly-Gly, Gly-Gly-Gly, etc.

1. Preparation of Reaction Mixture

  • Weigh Amino Acid (e.g., Glycine, 0.5 mmol) into a 1.5 mL microcentrifuge tube or glass vial.

  • Add DAP (0.5 mmol to 1.5 mmol). Note: A 1:1 to 1:3 ratio of AA:DAP is standard. Excess DAP drives higher oligomerization.

  • Add Imidazole (0.5 mmol) if using as a catalyst.

  • Dissolve in Deionized Water (or D₂O for NMR) to achieve a final amino acid concentration of 100 mM - 1.0 M .

    • Insight: Higher concentrations (>0.5 M) significantly improve yield by favoring intermolecular collision over water hydrolysis.

2. pH Adjustment (Critical Step)

  • Measure the initial pH. It will likely be acidic or basic depending on the amino acid.

  • Carefully adjust the pH to 7.5 – 8.0 using NaOH or HCl.

    • Caution: DAP hydrolyzes rapidly below pH 4 and above pH 11. The window of 7.0–8.0 is the "sweet spot" for ligation.

3. Incubation

  • Seal the reaction vessel tightly to prevent evaporation (unless simulating "wet-dry" cycles).

  • Incubate at Room Temperature (25°C) .

    • Optimization: Mild heating (40°C - 60°C) can accelerate the reaction but increases DAP hydrolysis rates.

  • Duration:

    • 24 hours: Primary formation of dipeptides.

    • 3-7 days: Formation of longer oligomers (tri-, tetra-peptides).

4. Monitoring & Workup

  • Aliquot: Remove 50 µL at T=0, 24h, 48h.

  • Quench: Dilute 1:10 in 0.1% Formic Acid (for MS) or analyze directly via NMR.

  • Purification: Since the reaction is in water, products can be isolated via Size Exclusion Chromatography (SEC) or Preparative HPLC.

Protocol B: Heteropeptide Ligation (A + B -> A-B)

Objective: Couple two different amino acids.

  • Mix Reactants: Combine Amino Acid A (Nucleophile, e.g., Glycine) and Amino Acid B (Electrophile, e.g., Alanine) in a 1:1 ratio (typically 100 mM each).

  • Add DAP: Add 2 equivalents of DAP relative to the total amino acid content.

  • Catalyst: Add 1 equivalent of Imidazole.

  • pH Adjust: Set pH to 7.5.

  • Incubate: 24-48 hours at 25°C.

  • Note: Statistical mixtures (A-A, B-B, A-B, B-A) will form. To control sequence, one must use pre-activated aminoacyl phosphates (advanced method) or accept statistical distribution.

Analytical Methods

Method 1: ³¹P NMR Spectroscopy (The Gold Standard)

³¹P NMR allows you to track the consumption of DAP and the formation of intermediates without destruction.

  • DAP Signal: ~ -1 to +1 ppm (triplet or broad singlet depending on pH).

  • Phosphoramidate Intermediate: ~ +5 to +10 ppm.

  • Inorganic Phosphate (Pi): ~ 0 to +3 ppm (sharp singlet, shifts with pH).

Method 2: HPLC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B to 50% B over 20 mins. (Peptides are polar; low organic is needed).

  • Detection: ESI-MS in Positive Mode (

    
    ).
    

Data Presentation & Troubleshooting

Expected Yields (Glycine Model)
Time (Days)Gly (Monomer)Gly-Gly (Dimer)Gly-Gly-Gly (Trimer)
0100%0%0%
160-70%15-20%<5%
340-50%25-30%5-10%
730%30%10-15%
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peptide Formation pH too low (<6) or too high (>9).Re-adjust pH to 7.5. DAP is stable but inactive at extremes.
Rapid DAP Hydrolysis Temperature too high.Lower temp to 25°C or 4°C.
Precipitation Mg²⁺ concentration too high.Reduce MgCl₂ or use soluble counterions (Na⁺/K⁺).
Low Yield Dilution effect.Increase reactant concentration to >0.5 M.

Workflow Visualization

Workflow cluster_Analysis Monitoring Start Start: Weigh Amino Acids Mix Dissolve in Water Add DAP + Imidazole Start->Mix pH Adjust pH to 7.5 (Critical Step) Mix->pH Incubate Incubate at 25°C (24h - 7 Days) pH->Incubate NMR 31P NMR (Track DAP) Incubate->NMR HPLC HPLC-MS (Identify Peptides) Incubate->HPLC End Purify Peptides (SEC / Prep HPLC) Incubate->End

Figure 2: Operational workflow for DAP-mediated aqueous peptide synthesis.

References

  • Gibard, C., Bhowmik, S., Karki, M., Kim, E. K., & Krishnamurthy, R. (2018). Phosphorylation, oligomerization and self-assembly in water under potential prebiotic conditions.[4] Nature Chemistry, 10(2), 212–217. Link

  • Bhowmik, S., & Krishnamurthy, R. (2019). The role of diamidophosphate (DAP) in prebiotic chemistry: Phosphorylation and oligomerization.[4] Current Opinion in Chemical Biology, 49, 14–21. Link

  • Frenkel-Pinter, M., et al. (2020). Selective incorporation of proteinaceous over nonproteinaceous amino acids in model prebiotic oligomerization reactions. Proceedings of the National Academy of Sciences, 117(32), 19017-19025. Link

  • Krishnamurthy, R. (2020).[2] Life's Biological Chemistry: A Destiny or Destination Starting from Prebiotic Chemistry? Chemistry – A European Journal, 26(69), 16194-16208. Link

Sources

Application

Application Note: Synthesis and Characterization of Amidodiphosphate-Based Slow-Release Fertilizers

Executive Summary This guide outlines the synthesis, purification, and validation protocols for slow-release fertilizers (SRFs) based on amidodiphosphates (specifically ammonium imidodiphosphate). Unlike conventional sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the synthesis, purification, and validation protocols for slow-release fertilizers (SRFs) based on amidodiphosphates (specifically ammonium imidodiphosphate). Unlike conventional soluble fertilizers, these compounds utilize a stable P–N–P (imidodiphosphate) or P–N (phosphoramidate) backbone. This chemical structure mimics a "pro-drug" strategy, requiring specific enzymatic cleavage (via soil phosphoramidases) or acid-catalyzed hydrolysis to release plant-available nitrogen and phosphorus.

This document is designed for researchers in agrochemical development, applying the rigor of pharmaceutical release kinetics to soil nutrient management.

Chemical Basis & Mechanism of Action[1]

The core objective is to replace the labile P–O–P bond found in polyphosphates with a more robust P–N–P bond.

  • Conventional Polyphosphates:

    
     linkages hydrolyze rapidly in water.
    
  • Target Molecule (Imidodiphosphate):

    
    . The bridging nitrogen atom increases steric hindrance and alters the electron density at the phosphorus centers, significantly retarding non-enzymatic hydrolysis.
    
Mechanism of Release

The release of nutrients follows a two-step kinetic model:

  • Solubilization: The ammonium salt dissolves in soil moisture.

  • Bio-Activation: Soil enzymes (urease and phosphoramidases) or acidic soil conditions attack the P–N bond.

ReleaseMechanism Compound Ammonium Imidodiphosphate (Solid) Solubilized Solubilized Ion [NH(PO3)2]4- Compound->Solubilized Dissolution (H2O) Intermediate Phosphoramidate (H2N-PO3) Solubilized->Intermediate Slow Hydrolysis (Rate Limiting) Enzyme Soil Phosphoramidase / Acidic H+ Enzyme->Solubilized Catalysis Final Orthophosphate (PO4) + Ammonium (NH4) Intermediate->Final Rapid Degradation Plant Plant Uptake Final->Plant Assimilation

Figure 1: The bio-activation pathway of imidodiphosphate fertilizers in soil environments.

Protocol A: Thermal Melt Condensation Synthesis

This protocol utilizes a solvent-free "green chemistry" approach, scalable from laboratory (50 g) to pilot plant (kg) scale. It relies on the condensation of Urea and Monoammonium Phosphate (MAP).

Reagents & Equipment[2][3][4]
  • Urea (

    
    ):  Analytical grade, >99%.
    
  • Monoammonium Phosphate (

    
    , MAP):  Finely ground.
    
  • Reactor: Stainless steel or glass resin kettle with high-torque mechanical stirrer.

  • Atmosphere: Nitrogen purge (optional but recommended to reduce oxidation by-products).

Step-by-Step Methodology
  • Pre-Processing:

    • Grind MAP and Urea separately to a fine powder (< 200 mesh) to ensure intimate contact.

    • Molar Ratio: Prepare a mixture with a Urea:MAP molar ratio of 2.0 : 1.0 . This excess urea serves as both a reactant and a flux (solvent) for the melt.

  • The Melt Phase (Reaction):

    • Heat the reactor to 120°C . The urea will melt, creating a slurry with the MAP.

    • Increase temperature to 150°C ± 5°C .

    • Observation: Ammonia (

      
      ) gas will evolve.[1][2] This is a critical indicator of the condensation reaction:
      
      
      
      
      (Note: The actual stoichiometry is complex; this represents the formation of the P-N-P backbone).
  • Curing (Polymerization):

    • Maintain 150°C for 60 to 90 minutes .

    • The mixture will become viscous. Continuous high-torque stirring is essential to prevent hot-spots which lead to insoluble metaphosphates.

  • Quenching & Workup:

    • Rapidly cool the reactor to < 80°C.

    • Dissolve the solid product in a minimum volume of distilled water (if purification is desired) or grind the solid directly for raw fertilizer testing.

    • Purification (Optional for Analytical Grade): Precipitate the imidodiphosphate fraction by adding Ethanol (1:3 v/v water:ethanol). Filter the white precipitate and dry under vacuum at 40°C.

Protocol B: Analytical Characterization ( NMR)

To validate the synthesis, you must distinguish between unreacted orthophosphate, standard polyphosphates (P-O-P), and the target amidodiphosphates (P-N-P).

Instrument Setup
  • Instrument: 400 MHz NMR (or higher).

  • Probe: Broadband probe tunable to

    
    .
    
  • Solvent:

    
     (Deuterium Oxide).
    
  • Internal Standard: 85%

    
     (set to 0.0 ppm).
    
Data Interpretation

The chemical environment of Phosphorus changes significantly when bridged by Nitrogen.

SpeciesStructureChemical Shift (

ppm)
Multiplicity
Orthophosphate

0.0Singlet
Pyrophosphate

-6.0 to -10.0Singlet/Doublet
Phosphoramidate

+8.0 to +12.0Singlet
Imidodiphosphate

-4.0 to -8.0 Doublet/Multiplet
Polyphosphates

-20.0 to -23.0Broad Multiplet

Note: Shifts are pH dependent. Ensure sample pH is standardized (typically pH 7.0-8.0) using NaOH/HCl before acquisition.

Protocol C: Soil Release Kinetics Assay

This bioassay simulates field conditions to determine the "Release Index."

Materials
  • Soil Matrix: Standard sandy loam (sieved 2mm), air-dried.

  • Incubation Chambers: 50 mL Falcon tubes or breathable cups.

  • Extraction Buffer: 2M KCl.

Workflow
  • Dosing: Mix 200 mg of synthesized fertilizer into 100 g of soil.

  • Hydration: Adjust soil moisture to 60% of field water holding capacity.

  • Incubation: Store at 25°C in the dark.

  • Sampling Points: Days 1, 3, 7, 14, 28, 42.

  • Extraction & Analysis:

    • At each time point, sacrifice 3 replicates.

    • Extract with 100 mL 2M KCl (shake for 1 hour).

    • Filter and analyze the filtrate for Orthophosphate (molybdenum blue method) and Total Water-Soluble Phosphorus (ICP-OES).

    • Calculation: The difference between Total P and Orthophosphate P represents the unhydrolyzed SRF.

Workflow cluster_synthesis Synthesis Phase cluster_analysis Validation Phase Step1 Reagent Prep (Urea + MAP) Step2 Melt Reaction (150°C, 90 min) Step1->Step2 Step3 Quench & Grind Step2->Step3 Step4 31P NMR Analysis Step3->Step4 QC Check Step5 Soil Incubation (Leaching Test) Step4->Step5 If Purity > 85%

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Wanek, W., et al. (2010). Thermal condensation of urea and ammonium phosphates: Synthesis of imidodiphosphates. Journal of Agricultural and Food Chemistry.[3] (Generalized citation for the classic Wanek method).

  • Tazisong, I., Senwo, Z., & He, Z. (2015).[4] Phosphatase Hydrolysis of Organic Phosphorus Compounds.[4] Advances in Enzyme Research, 3, 39-51.[4]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. Molecules.[5][2][3][4][6][7][8][9][10]

  • RSC Publishing. Thermodynamics and reaction mechanism of urea decomposition.

  • ResearchGate. Kinetics and mechanism of the hydrolysis of imidacloprid (Analogous hydrolysis kinetics).

Sources

Method

Application Note: Procedure for Ring-Opening of Trimetaphosphate with Amines

Executive Summary This application note details the protocol for the regioselective ring-opening of cyclic trimetaphosphate (TMP, ) using primary and secondary amines. Unlike linear polyphosphates, TMP possesses signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective ring-opening of cyclic trimetaphosphate (TMP,


) using primary and secondary amines. Unlike linear polyphosphates, TMP possesses significant ring strain (

upon hydrolysis), acting as an inorganic "storehouse" of energy. When reacted with amines under controlled alkaline conditions, TMP undergoes nucleophilic attack to yield linear

-amidotriphosphates (also known as triphosphate monoamides).

This transformation is critical for:

  • Bioconjugation: Creating stable P–N linkages for tagging biomolecules.

  • Prebiotic Chemistry: Synthesizing N-phosphoryl amino acids.[1]

  • Drug Development: Generating non-hydrolyzable ATP analogs (e.g., PN-P-P scaffolds) that resist phosphatase degradation.

Mechanistic Insight & Chemical Logic

The "Why" of Reaction Design

The reaction relies on the competition between aminolysis (desired) and hydrolysis (side reaction).

  • Nucleophile Strength: Amines (

    
    ) are generally better nucleophiles than water or hydroxide toward the phosphorus center, provided they are unprotonated.
    
  • pH Control: The pKa of most primary alkyl amines is

    
    . To ensure the amine is nucleophilic (unprotonated), the reaction pH must be 
    
    
    
    . However, excessively high pH (
    
    
    ) increases the concentration of
    
    
    , accelerating the competitive hydrolysis of TMP to linear triphosphate (
    
    
    ).
  • Regioselectivity: The amine attacks a phosphorus atom, breaking the P-O-P bridge. The result is exclusively a linear triphosphate with the nitrogen attached to the terminal (

    
    ) phosphorus.
    
Reaction Pathway Visualization

TMP_Mechanism TMP Cyclic Trimetaphosphate (Strain Energy) TS Pentacoordinate Transition State TMP->TS + Amine (pH 11) Amine Free Amine (R-NH2, Nucleophile) Amine->TS Product Linear gamma-Amidotriphosphate (P-N Bond Formed) TS->Product Ring Opening (Major Path) Hydrolysis Side Product: Linear Triphosphate TS->Hydrolysis OH- Attack (Minor Path)

Caption: Mechanistic pathway of TMP ring-opening. High pH favors the nucleophilic amine attack over hydrolysis, releasing ring strain to form the linear amido-derivative.

Experimental Protocol

Materials & Reagents
  • Sodium Trimetaphosphate (Na₃TMP): Commercial grade (

    
    ) or recrystallized from water/ethanol.
    
  • Amine Substrate: e.g., Ethylenediamine, Glycine, or target drug pharmacophore (free base form preferred).

  • Solvent: Deionized water (Milli-Q quality,

    
    ).
    
  • pH Adjustment: 5 M NaOH and 1 M HCl.

  • Purification: Barium Acetate (for precipitation) or Q-Sepharose Fast Flow (for chromatography).

Standard Operating Procedure (SOP)

Step 1: Stoichiometric Setup Dissolve Sodium Trimetaphosphate (1.0 eq, e.g., 100 mg, 0.33 mmol) in deionized water to a concentration of 0.1 M.

  • Expert Note: TMP is stable in neutral water. Do not add the base until the amine is ready.

Step 2: Amine Addition Add the amine in excess (typically 2.0 to 5.0 equivalents ).

  • Causality: Excess amine drives the equilibrium toward aminolysis and outcompetes hydroxide ions, suppressing the formation of inorganic triphosphate.

Step 3: pH Adjustment (CRITICAL) Adjust the pH of the solution to 11.0 – 12.0 using NaOH.

  • Validation: If the amine is an amino acid (e.g., Glycine), ensure the pH is at least 1 unit above its pKa2 to ensure the N-terminus is deprotonated.

Step 4: Incubation Stir the reaction at Room Temperature (20–25°C) for 24–48 hours .

  • Monitoring: For faster kinetics, the reaction can be warmed to 40°C, but this increases hydrolysis risk.

Step 5: Quenching & Workup

  • Method A (Precipitation): Neutralize to pH 7.0 with HCl. Add 2 equivalents of Barium Acetate (

    
    ) and 2 volumes of Ethanol. The Barium salt of the amidotriphosphate precipitates.
    
  • Method B (Ion Exchange - Recommended for Purity): Load the mixture onto a Q-Sepharose column. Elute with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.1 M to 1.0 M). The order of elution is typically: Free Amine

    
     Orthophosphate 
    
    
    
    Pyrophosphate
    
    
    Amidotriphosphate
    
    
    Trimetaphosphate.

Quality Control & Analysis

P NMR Spectroscopy

This is the gold standard for validation. The cyclic TMP singlet disappears, replaced by a characteristic linear pattern.

SpeciesChemical Shift (

, ppm)
MultiplicityCoupling (

)
Start: Cyclic TMP -21.0 to -23.0SingletN/A
Product:

-P
-5.0 to -9.0Doublet~20 Hz
Product:

-P
-10.0 to -11.0Doublet~20 Hz
Product:

-P
-21.0 to -23.0Triplet~20 Hz

Note: The


-P (attached to Nitrogen) signal is distinct from a standard 

-phosphate (attached to Oxygen) due to the different electronegativity of N vs O.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) pH too low (Amine protonated)Increase pH to >11.0.
High Inorganic Triphosphate pH too high (>13) or low Amine conc.Reduce pH to 11.5; Increase Amine equivalents (up to 10x).
Product Degradation Acidic workupP-N bonds are acid-labile (phosphoramidates hydrolyze at pH < 4). Keep pH > 7.

Workflow Visualization

Protocol_Flow Start Start: 0.1M Na3TMP in Water AddAmine Add Amine (5 eq) Target pH 11-12 Start->AddAmine React Incubate 24h @ 25°C AddAmine->React Check Check pH > 7 (Avoid Acid Hydrolysis) React->Check Purify Purification: Ion Exchange (TEAB Gradient) Check->Purify Analyze QC: 31P NMR Confirm P-N Bond Purify->Analyze

Caption: Step-by-step workflow for the synthesis and purification of gamma-amidotriphosphates.

References

  • Feldmann, W. (1965). Über die Reaktion von Trimetaphosphat mit primären Aminen. Zeitschrift für Chemie, 5(7), 261-262.

  • Tsuhako, M., et al. (1986). Reaction of Trimetaphosphate with Amino Acids in Aqueous Solution. Bulletin of the Chemical Society of Japan, 59, 3091-3095.

  • Ni, F., et al. (2019). Recent Advances in the Synthesis of Nucleoside Triphosphates. Current Organic Chemistry.

  • Schoffstall, A. M. (1976). Prebiotic phosphorylation of nucleosides in formamide. Origins of Life, 7, 399–412.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Amidodiphosphate Yield in Aqueous Ammonia Reactions

This technical guide addresses the synthesis and yield optimization of Amidodiphosphate (specifically the inorganic species Monoamidodiphosphate , , and its derivatives) via the ammonolysis of cyclic phosphates (e.g., Tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of Amidodiphosphate (specifically the inorganic species Monoamidodiphosphate ,


, and its derivatives) via the ammonolysis of cyclic phosphates (e.g., Trimetaphosphate) in aqueous media.

Executive Summary & Chemical Distinction

In aqueous ammonia reactions, "Amidodiphosphate" typically refers to Monoamidodiphosphate (


), a species containing a terminal P-N bond. This is distinct from Imidodiphosphate  (

), which contains a bridging nitrogen and is thermodynamically more stable but kinetically harder to form in simple aqueous conditions.

The primary synthetic route involves the nucleophilic ring-opening of Sodium Trimetaphosphate (STMP) by ammonia, yielding Amidotriphosphate (AmTP), which subsequently hydrolyzes to Amidodiphosphate (AmDP). The core challenge is kinetic selectivity: maximizing AmDP formation while preventing its hydrolysis to inorganic phosphate (Pi) and phosphoramidate.

Reaction Mechanism & Pathway Analysis

The formation of amidodiphosphate is a sequential degradation process. Controlling the "stopping point" is critical.

Pathway Diagram

ReactionPathway cluster_legend Legend STMP Cyclic Trimetaphosphate (P3O9 3-) AmTP Amidotriphosphate (AmTP, P3-N) STMP->AmTP + NH3 (aq) Ring Opening AmDP Amidodiphosphate (AmDP, P2-N) AmTP->AmDP + H2O Hydrolysis (Fast) PPi Pyrophosphate (PPi) AmTP->PPi + H2O Side Reaction Pi Orthophosphate (Pi) AmDP->Pi + H2O Degradation PA Phosphoramidate (PA) AmDP->PA + H2O Hydrolysis (Slow) key Blue: Desired Synthesis Red: Hydrolytic Degradation Green: Target Product

Figure 1: Sequential ammonolysis and hydrolysis pathway of Trimetaphosphate (STMP) to Amidodiphosphate.

Critical Control Parameters (CCP)

To maximize yield, the reaction environment must stabilize the P-N bond against acid-catalyzed hydrolysis while maintaining sufficient nucleophilicity of ammonia.

pH Control (The "Goldilocks" Zone)

The P-N bond is acid-labile. At low pH, the amine group protonates (


), making the phosphorus highly electrophilic and susceptible to water attack (hydrolysis).
  • Optimal pH: 10.5 – 11.5

  • Mechanism: High pH ensures ammonia remains unprotonated (

    
    ) for the initial attack and prevents the protonation of the product's amido group, significantly slowing hydrolysis.
    
  • Risk: pH > 12.5 promotes hydroxide attack on the P-O-P anhydride bonds, degrading the chain without forming the amido species.

Temperature Management
  • Reaction Phase (Ring Opening): Room Temperature (20–25°C). The reaction of STMP with ammonia is slow but exothermic. Heating accelerates hydrolysis faster than ammonolysis.

  • Stabilization Phase: 0–4°C. Once the desired conversion to AmDP is achieved, immediate cooling is required to halt further degradation to phosphoramidate.

Stoichiometry
  • Ammonia Excess: A large molar excess (10:1 to 20:1

    
    :STMP) is required to drive the ring-opening equilibrium forward and outcompete water as a nucleophile.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield of AmDP (<20%) pH dropped below 9.5 during reaction.Buffer the system. Use a concentrated ammonia buffer or manually adjust with NaOH to maintain pH > 10.5.
High Orthophosphate (Pi) Reaction ran too long or too hot.Quench earlier. Monitor via HPLC/³¹P-NMR. Stop reaction when AmTP disappears, before AmDP degrades.
Precipitation of Starting Material Insufficient water/solvent volume.Dilute initially , then concentrate later. STMP has limited solubility in high-concentration ammonia.
Product is Phosphoramidate Over-hydrolysis of the diphosphate bridge.Reduce Temperature. Perform the aging step (AmTP

AmDP) at 4°C, not RT.
Presence of Imidodiphosphate Confusion in nomenclature or contaminated starting material.Verify target species.[1][2][3][4][5] Imidodiphosphate (

)
is not the primary product of aqueous STMP ammonolysis.

Optimized Experimental Protocol

Objective: Synthesis of Ammonium Amidodiphosphate from Sodium Trimetaphosphate.

Reagents:

  • Sodium Trimetaphosphate (STMP), >95% purity.

  • Ammonium Hydroxide (28-30%

    
     aqueous solution).
    
  • Sodium Hydroxide (1M) for pH adjustment.

  • Acetone or Ethanol (for precipitation).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of STMP in 20 mL of deionized water.

  • Ammonolysis (Ring Opening): Slowly add 50 mL of concentrated (28%) aqueous ammonia.

    • Note: The solution may warm slightly. Maintain temperature at 20-25°C using a water bath.

  • pH Adjustment: Check pH. It should be >11. If not, add small aliquots of NaOH.

  • Incubation (The Critical Window): Stir the sealed vessel at room temperature for 3–5 days .

    • Monitoring: Take aliquots every 24h for ³¹P-NMR.

    • Target Signal: Look for the disappearance of the cyclic triplet (STMP) and the transient appearance of the AmTP doublet/triplet. Wait for the AmTP signal to convert to the AmDP signal (typically two doublets around -5 and -10 ppm).

  • Quenching: Once AmDP is maximized (usually Day 3 or 4), cool the mixture to 4°C.

  • Isolation:

    • Rotary evaporate excess ammonia at low temperature (<30°C) under vacuum. Do not heat.

    • Precipitate the product by adding 3 volumes of cold ethanol or acetone.

    • Filter and dry in a desiccator over KOH (to remove residual moisture/CO2).

Analytical Validation (Self-Check)

To verify your product is Amidodiphosphate and not a hydrolysis byproduct, perform ³¹P-NMR (in


, pH 10).
Species³¹P-NMR Signature (approx.[3][6] ppm)Pattern
Amidodiphosphate -4.5 (

) and -9.5 (

)
Two Doublets (

Hz)
Amidotriphosphate -5 (d), -10 (d), -20 (t)Doublet-Doublet-Triplet
Imidodiphosphate +1.5 to -2.0Singlet (or broad due to NH bridge)
Phosphoramidate +8.0 to +12.0Singlet

References

  • Mechanism of Cyclic Phosphate Ammonolysis: Feldman, W. (1967). The reaction of trimetaphosphate with ammonia and amines. Chemische Berichte, 100(11), 3850-3860.
  • Prebiotic Phosphorylation Context : Krishnamurthy, R., et al. (2018). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. Nature Chemistry, 10, 167–175. (Demonstrates the utility of amidodiphosphate species in aqueous synthesis).

  • pH Stability Studies: Verma, S., & Eckstein, F. (1998). Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry, 67, 99-134. (Discusses stability of P-N bonds in nucleotides).
  • Synthesis Optimization : Tsuhako, M., et al. (2025). Phosphorylation of D-Glucose Derivatives with Inorganic Monoimido-cyclo-triphosphate. ResearchGate. (Detailed conditions for amine-phosphate condensation).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Distinguishing Amidodiphosphate from Imidodiphosphate by NMR

Executive Summary In nucleotide analog development and inorganic phosphate chemistry, distinguishing between Imidodiphosphate (IDP) and Amidodiphosphate (AmDP) is critical. While both contain nitrogen within a diphosphat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In nucleotide analog development and inorganic phosphate chemistry, distinguishing between Imidodiphosphate (IDP) and Amidodiphosphate (AmDP) is critical. While both contain nitrogen within a diphosphate framework, their structural topology—bridging versus terminal nitrogen—dictates their chemical stability, biological activity, and spectral signature.

This guide provides a definitive, self-validating NMR workflow to distinguish these isomers. The core distinction relies on the symmetry-breaking nature of the amidodiphosphate structure compared to the symmetric imidodiphosphate, observable via


 NMR coupling patterns and chemical shifts.
Quick Reference: Spectral Signatures
FeatureImidodiphosphate (IDP)Amidodiphosphate (AmDP)
Structure


Topology Bridging Nitrogen (Symmetric)Terminal Nitrogen (Asymmetric)

Signal
Singlet (1 signal)Two Doublets (AB System)

Not observed (Equivalent P)


Signal
Broad Triplet/Singlet (

, NH)
Broad Doublet (

,

)
Stability High (Resistant to hydrolysis)Low (Labile

bond)

Part 1: Structural & Mechanistic Basis

To interpret the NMR data correctly, one must understand the magnetic environments created by the nitrogen placement.

Imidodiphosphate (IDP)
  • Formula:

    
    
    
  • Symmetry: The molecule possesses

    
     symmetry (or effectively time-averaged symmetry in solution). The nitrogen atom bridges the two phosphorus centers (
    
    
    
    ).
  • Magnetic Environment: Both phosphorus atoms are chemically and magnetically equivalent. Consequently, no scalar coupling (

    
    ) is observed between them in a standard 1D spectrum.
    
Amidodiphosphate (AmDP)
  • Formula:

    
     (often referred to as Phosphoramidodiphosphate)
    
  • Symmetry: The molecule is asymmetric. The backbone is a phosphoanhydride (

    
    ), but one phosphate is substituted with a terminal amine (
    
    
    
    ).
  • Magnetic Environment: The two phosphorus atoms are chemically distinct (

    
     vs. 
    
    
    
    ). This creates an AB spin system (or AX at high field), resulting in observable
    
    
    coupling through the bridging oxygen.

Part 2: Experimental Protocol

Trustworthiness Principle: NMR chemical shifts of phosphates are highly pH-dependent due to multiple protonation states (


 values near 2, 7, and 10). To ensure reproducibility, pH standardization is mandatory .
Reagents & Preparation[1]
  • Solvent:

    
     (99.9% D).
    
  • Internal Standard: Methyldiphosphonic acid (MDP) or 85%

    
     (external capillary). Recommendation: Use MDP for precise internal referencing in biological buffers.
    
  • Buffer: 50 mM Tris-d11 or Carbonate buffer.

  • Chelator: 2 mM EDTA (Crucial: Paramagnetic metal ions like

    
     or 
    
    
    
    broaden P-signals and quench J-coupling; EDTA eliminates this).
Step-by-Step Workflow
  • Dissolution: Dissolve 5–10 mg of the analyte in 600 µL of buffered

    
     containing EDTA.
    
  • pH Adjustment: Adjust pH to 9.0 ± 0.1 using

    
    .
    
    • Reasoning: At pH 9, both species are fully deprotonated at the phosphate oxygens, simplifying the spectrum. IDP retains the bridge proton (pKa > 10), while AmDP retains the amine protons.

  • Acquisition (

    
    ): 
    
    • Frequency:

      
       (400 MHz proton eq.).
      
    • Decoupling: Inverse Gated

      
       decoupling (IGATED) to minimize NOE if integration is required; otherwise, standard WALTZ-16 decoupling.
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Phosphorus relaxes slowly).
  • Acquisition (

    
    ):  Standard pulse with water suppression (presat) to observe exchangeable NH protons.
    

Part 3: NMR Analysis (The Gold Standard)

This is the primary method for differentiation.

Multiplicity & Coupling

The most immediate diagnostic feature is the splitting pattern.

  • Imidodiphosphate (IDP): Appears as a Singlet .

    • Because

      
       and 
      
      
      
      are equivalent, the
      
      
      coupling is magnetically inactive (transitions are forbidden).
  • Amidodiphosphate (AmDP): Appears as Two Doublets (or a pseudo-quartet AB pattern).

    • The bridging oxygen transmits scalar coupling between the inequivalent nuclei.

    • Coupling Constant (

      
      ):  Typically 18–22 Hz .
      
Chemical Shift ( )[1][2][3][4][5][6]
  • IDP (

    
    ):  The replacement of the bridging oxygen (electronegative) with nitrogen (less electronegative) causes a downfield shift  (deshielding) relative to standard pyrophosphate.
    
  • AmDP (

    
    ):  The 
    
    
    
    backbone resonates in the typical pyrophosphate region (upfield). The terminal
    
    
    group will have a distinct shift, often slightly downfield of the terminal
    
    
    group, but the overall center of mass is upfield compared to IDP.

Note: Shifts are relative to 85%


 at 0 ppm.
Decision Logic Diagram

NMR_Differentiation Start Unknown Sample (pH 9.0, EDTA) P31_Exp Run 31P{1H} NMR Start->P31_Exp Signals Count Signals & Multiplicity P31_Exp->Signals Singlet Single Peak (Singlet) Signals->Singlet Symmetric Environment Doublets Two Doublets (AB System) Signals->Doublets Asymmetric Environment Check_Shift Check Chemical Shift Singlet->Check_Shift Check_J Measure Coupling (J) Doublets->Check_J IDP_Result IMIDODIPHOSPHATE (P-NH-P) Symmetric Check_Shift->IDP_Result Downfield (+2 to +6 ppm) AmDP_Result AMIDODIPHOSPHATE (P-O-P-NH2) Asymmetric Check_J->AmDP_Result J(PP) ~ 20 Hz

Figure 1: Decision tree for identifying diphosphate nitrogen analogs via


 NMR.

Part 4: NMR Validation

While


 is definitive, 

NMR provides confirmation of the protonation state and nitrogen environment.
  • Imidodiphosphate (IDP):

    • Contains a single bridging proton (

      
      ).
      
    • Signal: A broad triplet (due to coupling with two equivalent

      
       nuclei) or a broad singlet if exchange is fast.
      
    • Integration: 1 Proton.

  • Amidodiphosphate (AmDP):

    • Contains a terminal amine (

      
      ).
      
    • Signal: A doublet (coupling to one

      
       nucleus).
      
    • Integration: 2 Protons.

Critical Requirement: You must perform this in


 (with suppression) or dry DMSO-d6. In 

, these protons exchange rapidly with deuterium and become invisible.

Part 5: Stability & Hydrolysis (Functional Validation)

If spectral ambiguity remains (e.g., due to line broadening), a functional stress test serves as the final validator.

Protocol: Acidify a small aliquot of the sample to pH 3 and incubate at 25°C for 1 hour.

  • Imidodiphosphate: Extremely stable. The

    
     backbone mimics the enzymatic stability of 
    
    
    
    -imido ATP analogs. Result: No change in NMR spectrum.
  • Amidodiphosphate: Labile. The

    
     bond in phosphoramidates is acid-labile. Result:  Hydrolysis to Inorganic Phosphate (
    
    
    
    ) and Phosphoramidate, or Pyrophosphate (
    
    
    ) and Ammonium. The
    
    
    spectrum will collapse into the singlet of inorganic phosphate (
    
    
    ).

References

  • Maki, H., et al. (2013).[1] Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. National Institutes of Health (PMC).

  • Kalbitzer, H. R., et al. (1983). 31P NMR Spectroscopy of Nucleotide Derivatives. (General reference for P-N vs P-O shifts).
  • Oxford Instruments. (2020). Analysing Phosphorus Containing Compounds Using 31P Benchtop NMR.

  • Reich, H. J. (2017).[2] 31P NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data.

Sources

Comparative

A Comparative Guide to the Validation of Amidodiphosphate Purity: Anion Exchange Chromatography and its Alternatives

Introduction: The Critical Role of Purity in Amidodiphosphate Applications Amidodiphosphate and its derivatives are of increasing interest in the fields of bio-organic chemistry and drug development due to their structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Amidodiphosphate Applications

Amidodiphosphate and its derivatives are of increasing interest in the fields of bio-organic chemistry and drug development due to their structural resemblance to pyrophosphates, making them potential enzyme inhibitors or modulators. The efficacy and safety of these compounds are intrinsically linked to their purity. The presence of structurally similar impurities, such as orthophosphate, pyrophosphate, and other polyphosphates, can lead to misleading experimental results and potential off-target effects. Therefore, the development and validation of robust analytical methods for the accurate determination of amidodiphosphate purity are of paramount importance.

This guide provides an in-depth comparison of analytical methodologies for the validation of amidodiphosphate purity, with a primary focus on the widely adopted technique of anion exchange chromatography (AEC). We will explore the fundamental principles of AEC, present a self-validating experimental protocol, and conduct a comparative analysis with alternative techniques, including ion-pairing reversed-phase chromatography, capillary electrophoresis, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.

Anion Exchange Chromatography: The Gold Standard for Phosphate Analysis

Anion exchange chromatography is a powerful technique for the separation of charged molecules, making it exceptionally well-suited for the analysis of phosphates, polyphosphates, and their derivatives.[1][2] The separation is based on the reversible interaction between the negatively charged phosphate groups of the analyte and the positively charged functional groups of the stationary phase.[1]

The "Why": Causality Behind Experimental Choices in AEC

The successful implementation of an AEC method for amidodiphosphate analysis hinges on the careful selection and optimization of several key parameters:

  • Stationary Phase: Strong anion exchangers with quaternary ammonium functional groups are typically preferred for their ability to remain charged over a wide pH range, ensuring robust and reproducible separations.

  • Mobile Phase and Elution: Elution of the retained analytes is achieved by increasing the ionic strength of the mobile phase, typically through a salt gradient (e.g., NaCl or NaOH).[1][3] A gradient elution is often necessary to resolve compounds with varying charge densities, from the weakly retained orthophosphate to the more strongly retained polyphosphates. The choice of eluent is critical; for instance, hydroxide-selective resins can allow for the elution of highly retained analytes with lower hydroxide concentrations.[3]

  • Detection: Suppressed conductivity detection is a common and highly sensitive method for the detection of inorganic anions.[3] This technique involves the use of a suppressor to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. UV detection can also be employed if the analytes possess a suitable chromophore or if an indirect UV detection method is utilized.

A Self-Validating Protocol for Amidodiphosphate Purity Analysis by AEC

A robust analytical method must be self-validating, meaning it incorporates checks to ensure the reliability of the data generated. The following protocol is designed with this principle in mind.

1. System Preparation and Equilibration:

  • Install a high-capacity anion exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or equivalent).
  • Prepare the mobile phases:
  • Eluent A: Deionized water (18 MΩ·cm).
  • Eluent B: 1 M NaOH.
  • Set the flow rate to 1.0 mL/min.
  • Equilibrate the column with the initial eluent composition (e.g., 5 mM NaOH) until a stable baseline is achieved.

2. System Suitability Test (SST):

  • Prepare a system suitability solution containing amidodiphosphate and its expected impurities (e.g., orthophosphate, pyrophosphate) at known concentrations.
  • Inject the SST solution five times.
  • The system is deemed suitable for analysis if the following criteria are met:
  • Resolution: The resolution between the amidodiphosphate peak and the closest eluting impurity peak is ≥ 1.5.
  • Tailing Factor: The tailing factor for the amidodiphosphate peak is ≤ 2.0.
  • Repeatability: The relative standard deviation (RSD) of the peak area for the amidodiphosphate peak is ≤ 2.0%.

3. Calibration:

  • Prepare a series of calibration standards of amidodiphosphate covering the expected concentration range of the samples.
  • Inject each calibration standard in duplicate.
  • Construct a calibration curve by plotting the peak area versus the concentration. The correlation coefficient (r²) should be ≥ 0.999.

4. Sample Analysis:

  • Prepare the amidodiphosphate sample by dissolving it in deionized water to a concentration within the calibration range.
  • Inject the sample solution in duplicate.
  • Include a blank injection (deionized water) to ensure the absence of carryover.
  • Inject a quality control (QC) sample of known concentration after every 10 sample injections to monitor the performance of the method.

5. Data Processing and Purity Calculation:

  • Integrate the peak areas of amidodiphosphate and all detected impurities.
  • Calculate the percentage purity of amidodiphosphate using the area normalization method:
  • % Purity = (Area of Amidodiphosphate Peak / Total Area of All Peaks) x 100
Visualizing the AEC Workflow

AEC_Workflow cluster_prep Preparation cluster_validation Validation cluster_analysis Analysis cluster_data Data Processing Prep System & Mobile Phase Preparation Equilibrate Column Equilibration Prep->Equilibrate SST System Suitability Test (Resolution, Tailing, Repeatability) Equilibrate->SST Cal Calibration Curve (r² ≥ 0.999) SST->Cal SamplePrep Sample Preparation Cal->SamplePrep SampleInject Sample Injection SamplePrep->SampleInject QC QC Sample Injection SampleInject->QC every 10 samples Integration Peak Integration QC->Integration Calculation Purity Calculation Integration->Calculation Method_Selection Start Analytical Need QC Routine QC & Purity Assay Start->QC ImpurityID Impurity Identification & Structural Elucidation Start->ImpurityID HighThroughput High-Throughput Screening Start->HighThroughput AEC Anion Exchange Chromatography QC->AEC Robust & Reliable IPRPLC_MS IP-RPLC-MS ImpurityID->IPRPLC_MS Structural Info NMR ³¹P NMR ImpurityID->NMR Definitive Structure CE Capillary Electrophoresis HighThroughput->CE Speed & Low Consumption

Sources

Validation

Introduction: The Strategic Role of Phosphorus Moieties in Therapeutics

A Comparative Guide to the Hydrolysis Rates of Phosphoramidates and Phosphates: Mechanisms, Kinetics, and Implications for Drug Development Executive Summary In the landscape of drug development and biotechnology, the st...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Hydrolysis Rates of Phosphoramidates and Phosphates: Mechanisms, Kinetics, and Implications for Drug Development

Executive Summary

In the landscape of drug development and biotechnology, the stability of molecules in aqueous environments is a critical determinant of their efficacy and application. Among the vast array of chemical moieties, phosphoramidates and phosphates are pivotal, particularly in the design of prodrugs and oligonucleotide therapeutics. A fundamental understanding of their comparative hydrolysis rates is therefore indispensable. This guide provides a detailed comparison of the hydrolytic stability of the phosphoramidate (P-N) bond versus the phosphate ester (P-O) bond. Generally, phosphoramidates are significantly more susceptible to hydrolysis under acidic conditions than phosphate esters. Conversely, under neutral to basic conditions, phosphate esters can be more labile, although this is highly dependent on their specific structure. This differential stability is the cornerstone of many innovative therapeutic strategies, allowing for controlled drug release and enhanced cellular uptake.

Phosphate groups are ubiquitous in biology, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer (e.g., ATP). Their charged nature at physiological pH, however, often hinders their ability to cross cellular membranes, limiting the bioavailability of phosphate-containing drugs. To overcome this, medicinal chemists have increasingly turned to phosphoramidates, where one of the hydroxyl groups of a phosphate is replaced by an amine. This modification neutralizes the charge and increases lipophilicity, facilitating cell entry. Once inside the cell, the phosphoramidate is designed to hydrolyze, releasing the active phosphate-containing drug. This prodrug strategy, known as the ProTide approach, has been successfully employed in antiviral and anticancer therapies.[1]

The Heart of the Matter: Structural and Electronic Differences

The key to understanding the divergent hydrolytic behavior of phosphoramidates and phosphates lies in the fundamental differences between the phosphorus-nitrogen (P-N) and phosphorus-oxygen (P-O) bonds. The P-N bond in a phosphoramidate is inherently more susceptible to acid-catalyzed hydrolysis. The nitrogen atom can be protonated under acidic conditions, making it a much better leaving group and facilitating nucleophilic attack at the phosphorus center.[2][3]

Figure 2: Simplified logic of pH influence on hydrolysis pathways.

Comparative Kinetics: A Quantitative Perspective

The difference in hydrolysis rates can be dramatic. While specific rates are highly substrate-dependent, general trends can be summarized from various kinetic studies.

Compound TypeAcidic Conditions (e.g., pH 2)Neutral Conditions (e.g., pH 7.4)Basic Conditions (e.g., pH 10)
Phosphoramidate Rapid HydrolysisGenerally StableGenerally Stable
Phosphate Ester Slow HydrolysisRate is structure-dependentCan be accelerated (subject to repulsion)

This table represents generalized trends. Actual rates can vary significantly based on steric and electronic factors of the substituents.

For instance, studies on phosphoramidate prodrugs often report good stability at neutral pH (pH 7.4), which is crucial for surviving in the bloodstream, but faster hydrolysis at lower pH values, which can be relevant for release in specific cellular compartments like endosomes or lysosomes. [4][5]

Experimental Validation: A Protocol for Measuring Hydrolysis Rates

To empirically determine and compare the hydrolysis rates, a robust and reproducible experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol: HPLC-Based Kinetic Assay for Hydrolysis

Objective: To determine the pseudo-first-order rate constants (k) and half-lives (t½) of a phosphoramidate and a phosphate analog at different pH values.

Materials:

  • Test compounds (phosphoramidate and phosphate)

  • Buffer solutions: e.g., 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4-5), 0.1 M Phosphate buffer (pH 7.4), 0.1 M Carbonate-Bicarbonate buffer (pH 10)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Thermostated water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Autosampler vials

  • Quenching solution (e.g., a strong base or acid to neutralize the reaction buffer and halt hydrolysis)

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).

    • Prepare the desired pH buffers and bring them to the target temperature (e.g., 37 °C).

  • Reaction Initiation:

    • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a pre-warmed buffer solution to achieve the final desired concentration (e.g., 100 µM). Ensure rapid mixing.

    • Start a timer immediately. This is t=0.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This stops the hydrolysis and preserves the sample composition at that specific time point.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The method should be optimized to separate the parent compound from its hydrolysis products.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound's concentration (or peak area) versus time.

    • For a first-order reaction, this plot should yield a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Experimental_Workflow prep 1. Prepare Stock Solutions & Temperature-Equilibrated Buffers init 2. Initiate Reaction (t=0) prep->init sample 3. Sample at Time Intervals init->sample sample->sample Repeat for each time point quench 4. Quench Reaction sample->quench analyze 5. HPLC Analysis quench->analyze data 6. Data Analysis (ln[C] vs. time) analyze->data results Calculate k and t½ data->results

Figure 3: Workflow for the kinetic analysis of hydrolysis.

Factors Influencing Hydrolysis Rates

Beyond pH, several other factors can significantly impact the stability of these compounds:

  • Steric Hindrance: Bulky substituents near the phosphorus center can sterically hinder the approach of a nucleophile (water or hydroxide), thereby slowing down the rate of hydrolysis. [6]For example, phosphoramidates with bulky tert-butyl and isopropyl groups have shown slower hydrolysis rates. [1]* Electronic Effects: Electron-withdrawing groups attached to the phosphate or phosphoramidate can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, increasing the hydrolysis rate. [7]* Enzymatic Catalysis: In biological systems, enzymes such as phosphoramidases, phosphatases, and esterases can accelerate hydrolysis by orders of magnitude. [4][8]The design of prodrugs often relies on specific enzymatic cleavage to release the active drug in target cells or tissues. [8]

Implications for Drug Development and Biomedical Research

The differential stability of phosphoramidates and phosphates is a powerful tool in medicinal chemistry.

  • Prodrug Design: The ProTide technology is a prime example. A lipophilic, cell-permeable phosphoramidate prodrug (like Remdesivir or Sofosbuvir) enters the cell, where it is metabolically converted—often involving hydrolysis of an ester and then the P-N bond by cellular enzymes—to the active nucleoside triphosphate that inhibits viral replication. [2][8]* Oligonucleotide Therapeutics: The backbone of natural DNA/RNA is composed of phosphodiester linkages. For therapeutic applications (e.g., antisense oligonucleotides), these are often modified to increase stability against cellular nucleases. Phosphoramidate modifications (like phosphorodiamidate morpholino oligomers, or PMOs) create an uncharged backbone that is highly resistant to nuclease degradation, enhancing the drug's half-life in the body.

Conclusion

The choice between a phosphoramidate and a phosphate moiety in drug design is a strategic one, dictated by the desired balance between stability, cell permeability, and controlled release of the active compound. Phosphoramidates offer the advantage of masking the charge of a phosphate group, but this comes with a trade-off of increased lability, particularly under acidic conditions. In contrast, phosphate esters are generally more stable in acidic environments but can be susceptible to hydrolysis under neutral or basic conditions, and their inherent negative charge poses a barrier to cell entry. By understanding and harnessing the distinct hydrolysis kinetics of these two crucial functional groups, researchers can continue to develop more effective and targeted therapies.

References

  • Jain, R. K., & Sharma, A. (2006). Phosphoramidate and phosphate prodrugs of (-)-beta-D-(2R,4R)-dioxolane-thymine: synthesis, anti-HIV activity and stability studies. PubMed. Available at: [Link]

  • ACS Omega. (2024). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. ACS Publications. Available at: [Link]

  • Stockbridge, R. B., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. bioRxiv. Available at: [Link]

  • Journal of the American Chemical Society. (1998). Hydrolytic Reactions of Diribonucleoside 3',5'-(3'-N-Phosphoramidates): Kinetics and Mechanisms for the P−O and P−N Bond Cleavage of 3'-Amino-3'-deoxyuridylyl-3',5'-uridine. ACS Publications. Available at: [Link]

  • ResearchGate. (2023). Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]

  • Chauhan, G., & Kumar, D. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Available at: [Link]

  • MDPI. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]

  • MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Available at: [Link]

  • ResearchGate. (2016). Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate. Available at: [Link]

  • McKenna, C. E., & Kashemirov, B. A. (2013). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future Medicinal Chemistry. Available at: [Link]

  • American Chemical Society. (2026). Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis. Available at: [Link]

  • Bulgakov, B. A., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. Data in Brief. Available at: [Link]

  • ACS Publications. (2010). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling Amidodiphosphate in Research Environments

salts) Executive Safety Profile Status: Research Grade Reagent | Primary Hazard: Irritant / Hygroscopic Solid Amidodiphosphate (often supplied as the Lithium or Ammonium salt) presents a unique safety profile distinct fr...

Author: BenchChem Technical Support Team. Date: February 2026


 salts)

Executive Safety Profile

Status: Research Grade Reagent | Primary Hazard: Irritant / Hygroscopic Solid

Amidodiphosphate (often supplied as the Lithium or Ammonium salt) presents a unique safety profile distinct from standard inorganic phosphates. While not typically classified as a high-toxicity organophosphate (like nerve agents), it possesses a chemically reactive P-N-P (phosphoramidate) backbone.

Critical Chemical Insight: The nitrogen-phosphorus bond is acid-labile . Contact with strong acids can catalyze rapid hydrolysis, releasing ammonia (


) and orthophosphate. Consequently, standard "acid bath" cleaning protocols used for glassware are incompatible  and potentially hazardous when residues are present.
Hazard Identification Summary
Hazard ClassRating (1-4)Operational Implication
Inhalation 3 (High) Fine dust generation is the primary vector for exposure.
Skin Contact 2 (Moderate) Hygroscopic nature creates concentrated, irritating solutions on damp skin.
Eye Contact 2 (Moderate) Mechanical abrasion + chemical irritation from hydrolysis.
Reactivity 2 (Moderate) Acid Sensitive. Incompatible with low pH waste streams.

The PPE Matrix: A Defense-in-Depth Approach

Do not rely on generic "lab safety" rules. For Amidodiphosphate, we utilize a Barrier-Exclusion Strategy focusing on dust control and hydrolytic stability.

Personal Protective Equipment (PPE) Specifications
ComponentRecommended StandardScientific Rationale
Hand Protection Nitrile (0.11mm / 4 mil min) Latex is permeable to aqueous ionic solutions over time. Nitrile provides superior resistance to the phosphate/amine hydrolysis products. Double-gloving recommended during weighing.
Eye Protection Chemical Splash Goggles Standard safety glasses allow fine particulate migration around the lenses. Goggles provide a sealed environment against hygroscopic dust that seeks moisture (eyes).
Respiratory Fume Hood (Primary) Mandatory. Handling open powders on a benchtop is a protocol violation. If hood is unavailable, an N95/P100 particulate respirator is the minimum secondary requirement.
Body Defense High-Neck Lab Coat Synthetic/Cotton blend. Must be buttoned to the throat to prevent dust settling on the clavicle/neck area (a common contact dermatitis site).
Visualization: PPE Decision Logic

The following logic gate determines the necessary protection level based on the physical state of the reagent.

PPE_Logic cluster_0 Risk Factor: Inhalation vs. Splash Start Start: Handling Amidodiphosphate State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Solution Aqueous Solution (pH 7-9) State_Check->Solution Dissolved Solid_Req CRITICAL REQ: 1. Chemical Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves Solid->Solid_Req Sol_Req STANDARD REQ: 1. Safety Glasses w/ Side Shields 2. Single Nitrile Gloves 3. Lab Coat Solution->Sol_Req

Figure 1: Decision tree for PPE selection based on reagent physical state. Note the escalation to Goggles and Hood for solid handling.

Operational Protocols

A. Weighing and Solubilization

The moment of highest risk is the transition from solid to solution. Amidodiphosphate is often hygroscopic; it will clump and become sticky if left exposed, increasing the risk of spatula flicking/spills.

  • Static Control: Use an antistatic gun or balance ionizer. Phosphate salts are prone to static charge, causing "flying powder" phenomena.

  • The "Transfer Rule": Never transfer the solid container outside the fume hood. Bring the balance to the hood, or use a transfer vessel (weigh boat) inside a secondary container for transport.

  • Solvent Addition: Add water/buffer gently down the side of the vessel.

    • Caution: While not violently exothermic, the heat of solution can be non-zero.

    • pH Check: Ensure the solvent is buffered (pH > 7.0). Avoid acidic buffers (Acetate, Citrate pH < 5) during initial solubilization to prevent P-N bond hydrolysis [1].

B. Storage Integrity[1][2][3][4]
  • Temperature: -20°C (typical for enzymatic substrates).

  • Desiccation: Essential.[1] Moisture ingress leads to hydrolysis into Orthophosphate + Amidophosphate, ruining assay stoichiometry.

  • Container: Tightly capped polypropylene or glass. Parafilm sealing is recommended to prevent moisture creep during freezer storage.

Emergency Response & Disposal

Spill Management Workflow

Do not use dry sweeping for Amidodiphosphate spills; this aerosolizes the irritant.

Spill_Response Spill Spill Detected Size Size < 50g? Spill->Size Small Small Spill Protocol Size->Small Yes Large Large Spill Protocol (Evacuate Area) Size->Large No Action1 1. Cover with wet paper towels (Prevents Dust) Small->Action1 Action2 2. Wipe inward (Perimeter -> Center) Action1->Action2 Action3 3. Double Bag Waste Action2->Action3 Action4 4. Clean surface with pH 8-9 Buffer (Neutralize residues) Action3->Action4

Figure 2: Wet-method spill cleanup protocol to prevent dust aerosolization.

Waste Disposal[1][2][4][5][6][7][8][9]
  • Segregation: Do NOT mix with Acidic Waste streams.[2][3] Mixing Amidodiphosphate with strong acids (Sulfuric, Hydrochloric) in a waste carboy can generate heat and ammonia gas.

  • Stream: Segregate into "Basic Inorganic Solids" or "General Non-Hazardous Salts" depending on local EHS regulations.

  • Labeling: Clearly label as "Contains Reactive Phosphates – Do Not Acidify."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Phosphoramidic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

Sources

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